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1,1-Bis(bromomethyl)-3-methylcyclobutane Documentation Hub

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  • Product: 1,1-Bis(bromomethyl)-3-methylcyclobutane
  • CAS: 1934676-04-6

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Ring Strain Dynamics of 3-Methylcyclobutane Derivatives: A Comprehensive Guide

Executive Summary For decades, planar aromatic rings and bulky aliphatic groups (like tert-butyl) have been the cornerstones of medicinal chemistry. However, the modern drug discovery landscape is increasingly prioritizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, planar aromatic rings and bulky aliphatic groups (like tert-butyl) have been the cornerstones of medicinal chemistry. However, the modern drug discovery landscape is increasingly prioritizing sp3-enriched, saturated scaffolds to overcome metabolic liabilities and poor aqueous solubility. The cyclobutane ring—and specifically 3-methylcyclobutane derivatives—has emerged as a highly effective bioisostere.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the thermodynamic stability, conformational dynamics, and ring strain of 3-methylcyclobutane derivatives. By integrating theoretical physics with self-validating experimental protocols, this guide provides drug development professionals with the authoritative insights needed to leverage highly strained carbocycles in rational drug design.

Deconstructing Cyclobutane Ring Strain

The thermodynamic behavior of cyclobutane is dictated by a delicate balance of competing molecular forces. Unlike strain-free cyclohexane, the four-membered ring is highly strained (~26.3 kcal/mol), which fundamentally alters its chemical reactivity and conformational preferences. This strain is a composite of three distinct phenomena:

  • Baeyer Strain (Angle Strain): The internal C-C-C bond angles in a planar cyclobutane would be exactly 90°, significantly compressed from the ideal sp3 tetrahedral angle of 109.5°.

  • Pitzer Strain (Torsional Strain): If cyclobutane remained perfectly planar, all eight adjacent C-H bonds would be perfectly eclipsed, generating massive torsional repulsion.

  • Dunitz-Schomaker Strain (Puckering): To relieve the severe Pitzer strain, the cyclobutane ring undergoes a conformational distortion, folding out of planarity by approximately 25° into a "butterfly" or puckered conformation. Causality: This puckering slightly increases Baeyer angle strain (compressing the angle to ~88°) but drastically reduces torsional strain, resulting in a net lower global energy state.

Table 1: Comparative Thermodynamic Stability of Cycloalkanes

To contextualize the thermodynamic penalty of the cyclobutane ring, we must look at the heat of combustion per methylene (CH₂) unit.

CycloalkaneRing SizeActual Bond AngleConformationStrain Energy (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)
Cyclopropane360°Planar~27.5~166.6
Cyclobutane 4 ~88° Puckered ~26.3 ~164.0
Cyclopentane5~105°Envelope~6.2~158.7
Cyclohexane6109.5°Chair~0.1~157.4

Conformational Thermodynamics of 3-Methylcyclobutane Derivatives

When we introduce substituents to the cyclobutane ring, such as in 3-methylcyclobutanol or 3-methylcyclobutanecarboxylic acid , the puckered geometry creates pseudo-axial and pseudo-equatorial positions. The thermodynamic stability of these derivatives is heavily dependent on the 1,3-disubstitution pattern.

The Counterintuitive Stability of the Cis Isomer

In standard cyclohexane systems, bulky groups prefer equatorial positions. In 1,3-disubstituted cyclobutanes, the cis isomer is generally more thermodynamically stable than the trans isomer .

Mechanistic Rationale: In the puckered conformation of a cis-1,3-disubstituted cyclobutane (e.g., cis-3-methylcyclobutanol), both the methyl group and the hydroxyl group can simultaneously occupy pseudo-equatorial positions. This diequatorial arrangement minimizes transannular steric clashes. Conversely, the trans isomer forces one substituent into a pseudo-axial position, generating unfavorable 1,3-diaxial interactions across the folded ring.

G A 1,3-Disubstituted Cyclobutane B Cis Isomer A->B Stereocenter Assignment C Trans Isomer A->C Stereocenter Assignment D Puckered Conformation (Pseudo-Diequatorial) B->D Ring Puckering E Puckered Conformation (Axial-Equatorial) C->E Ring Puckering F Thermodynamically Stable (Minimized Steric Strain) D->F Energy Minimization G Thermodynamically Less Stable (1,3-Diaxial Interactions) E->G Steric Clash

Caption: Conformational thermodynamics and steric strain logic of 1,3-disubstituted cyclobutanes.

Self-Validating Experimental Protocols

To establish absolute trustworthiness in drug development, thermodynamic profiling cannot rely on a single data stream. The following protocol represents a self-validating system, combining orthogonal in silico quantum mechanics with in vitro spectroscopic validation.

Protocol: Orthogonal Thermodynamic Profiling of 3-Methylcyclobutanol

Phase 1: Computational Free Energy Calculation (DFT)

  • Structure Generation: Construct 3D models of cis- and trans-3-methylcyclobutanol. Initialize the cyclobutane ring with a ~25° fold angle to simulate the Dunitz-Schomaker pucker.

  • Geometry Optimization: Execute Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G(d) basis set. Causality: This specific level of theory provides an optimal balance between computational efficiency and the accurate modeling of electron correlation required for highly strained four-membered rings.

  • Frequency Analysis: Perform vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies validates that the structure is a true local minimum. Extract the zero-point vibrational energy (ZPVE).

  • Thermodynamic Extraction: Calculate the Gibbs free energy (ΔG) at 298.15 K. The isomer with the lower ΔG is identified as the thermodynamically favored species.

Phase 2: Experimental Validation via NMR Spectroscopy

  • Sample Preparation: Dissolve 15 mg of a synthesized 3-methylcyclobutanol diastereomeric mixture in 0.6 mL of anhydrous CDCl₃.

  • 2D NOESY Acquisition: Execute a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300-500 ms.

  • Stereochemical Assignment: Causality: NOESY measures through-space dipole-dipole interactions rather than through-bond coupling. In the cis isomer, the axial protons on C1 and C3 will exhibit a strong cross-peak due to their spatial proximity across the puckered ring (~2.2 Å). The trans isomer lacks this specific 1,3-diaxial proton interaction, allowing for unambiguous, self-validated stereochemical assignment.

  • Thermodynamic Equilibration (For Ketone Precursors): To experimentally derive ΔG, subject the precursor (3-methylcyclobutanone) to base-catalyzed enolization (e.g., KOtBu in tBuOH) at 50°C. Monitor the equilibrium ratio via NMR integration and calculate the free energy difference using ΔG=−RTln(Keq​) .

Workflow Step1 1. Synthesis & Isolation (Cis/Trans Mixture) Step2 2. Chromatographic Separation (Prep-HPLC) Step1->Step2 Step3A 3A. NMR Spectroscopy (NOESY/ROESY) Step2->Step3A Structural ID Step3B 3B. Computational DFT (B3LYP/6-31G*) Step2->Step3B In Silico Model Step4 4. Thermodynamic Equilibration (Base-Catalyzed) Step3A->Step4 Step5 5. Free Energy Validation (ΔG_exp vs ΔG_calc) Step3B->Step5 Step4->Step5 K_eq Determination

Caption: Self-validating experimental workflow for determining cyclobutane isomer thermodynamic stability.

Translational Impact in Drug Development

The strategic replacement of planar aromatic rings or lipophilic tert-butyl groups with 3-methylcyclobutane derivatives is a masterclass in rational drug design. By leveraging the thermodynamic stability of the puckered cyclobutane ring, medicinal chemists can profoundly alter a drug's pharmacokinetic (PK) profile.

Table 2: Pharmacokinetic Impact of 3-Methylcyclobutane Bioisosterism
PK/PD ParameterAromatic / tert-Butyl Precursor3-Methylcyclobutane BioisostereMechanistic Rationale
Fsp3 (Fraction sp3) Low (<0.3)High (>0.5)Increased saturation improves aqueous solubility and allows for complex 3D target complementarity .
Metabolic Stability (Cl_int) Often high (CYP450 oxidation)Significantly Reduced ClearanceThe lack of an electron-rich π-system prevents rapid epoxidation and aromatic hydroxylation by hepatic enzymes.
Lipophilicity (LogP) HighModerate/OptimizedThe compact aliphatic nature reduces unspecific hydrophobic interactions, lowering off-target toxicity.

By understanding the exact thermodynamic boundaries and conformational behaviors of 3-methylcyclobutane, researchers can predictably engineer molecules that survive the rigorous gauntlet of clinical trials.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane Source: Canadian Journal of Chemistry URL:[Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: National Institutes of Health (NIH) / PMC URL:[Link]

Foundational

The Electronic Architecture of 1,1-Bis(bromomethyl)-3-methylcyclobutane: Dipole Kinetics and Structural Properties

Executive Summary 1,1-Bis(bromomethyl)-3-methylcyclobutane (CAS 1934676-04-6) is a highly specialized bifunctional electrophile . In modern drug development, it serves as a critical structural intermediate for synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Bis(bromomethyl)-3-methylcyclobutane (CAS 1934676-04-6) is a highly specialized bifunctional electrophile . In modern drug development, it serves as a critical structural intermediate for synthesizing complex spirocyclic scaffolds, such as azaspiro[3.4]octane derivatives . For researchers designing nucleophilic substitution pathways, understanding the molecule's electronic properties—specifically its dipole moment, polarizability, and frontier molecular orbitals—is paramount. This whitepaper provides an authoritative guide to the theoretical frameworks and self-validating protocols required to characterize these properties.

Structural and Electronic Framework

Conformational Dynamics and Ring Puckering

Unlike unstrained alkanes, cyclobutane rings are not planar. To alleviate torsional (Baeyer) strain, the ring adopts a "puckered" or butterfly conformation, typically bending at an angle of 25° to 30° . In 1,1-bis(bromomethyl)-3-methylcyclobutane, this dynamic is further complicated by the 3-methyl group.

Causality of Conformation: The ring preferentially puckers to place the bulky 3-methyl group in a pseudo-equatorial position, minimizing 1,3-diaxial steric clashes. This conformational "lock" dictates the spatial trajectory of the two bromomethyl groups at the C1 position, forcing one into a pseudo-axial and the other into a pseudo-equatorial orientation.

Vectorial Analysis of the Dipole Moment

The macroscopic dipole moment ( μ ) of this molecule is not merely a sum of its parts; it is a highly directional vector driven by the electronegativity of the bromine atoms .

  • The C-Br Contribution: A standard aliphatic C-Br bond possesses a local dipole of approximately 1.8 Debye (D).

  • Vector Addition: At the sp³ hybridized C1 carbon, the angle between the two bromomethyl groups is roughly tetrahedral (109.5°). The vector sum of these two primary dipoles yields a base molecular dipole of ~2.1 D.

  • Inductive Asymmetry: The 3-methyl group exerts a mild electron-donating inductive effect (+I) across the cyclobutane core, breaking the molecule's electronic symmetry and adding an estimated 0.1–0.2 D along the primary molecular axis.

Consequently, the net permanent electric dipole moment is predicted to be between 2.2 D and 2.4 D .

Quantitative Electronic Properties Summary
Electronic PropertyTheoretical ValueCausality / Derivation
Dipole Moment ( μ ) ~2.2 - 2.4 DVector sum of two C-Br bonds at ~109.5°, augmented by the 3-methyl +I inductive effect.
HOMO-LUMO Gap ~5.2 - 5.5 eVCharacteristic of alkyl bromides; indicates high kinetic stability but susceptibility to strong nucleophiles .
Polarizability ( α ) ~18 - 22 ųDriven by the large atomic radii and diffuse, easily distorted electron clouds of the bromine atoms.
Ring Puckering Angle ~25° - 30°Thermodynamic necessity to alleviate torsional Baeyer strain inherent to the cyclobutane core .

Self-Validating Experimental & Computational Protocols

To rigorously determine the dipole moment and electronic architecture of novel intermediates, drug development professionals must employ orthogonal testing: pairing high-level computational chemistry with physical dielectric measurements.

Protocol A: Computational Determination via DFT

Causality of Experimental Choice: Density Functional Theory (DFT) using the B3LYP functional paired with a 6-311+G(d,p) basis set is the gold standard here. The inclusion of diffuse functions ("+") is mathematically mandatory to accurately model the expanded, polarizable electron clouds of the heavy bromine atoms. Omitting diffuse functions will result in a severe overestimation of the dipole moment .

Step-by-Step Methodology:

  • Initial Geometry Input: Construct the 3D model of 1,1-bis(bromomethyl)-3-methylcyclobutane, ensuring the 3-methyl group is set to the pseudo-equatorial position.

  • Optimization: Run a ground-state geometry optimization (DFT/B3LYP/6-311+G(d,p)) in a vacuum state.

  • Frequency Analysis (Validation Step): Immediately follow optimization with a vibrational frequency calculation.

    • Self-Validation Checkpoint: Ensure there are zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum.

  • Population Analysis: Extract the dipole moment vector (x, y, z components) and map the Electrostatic Potential (ESP) to visualize the electrophilic sites at the bromomethyl carbons.

Protocol B: Experimental Dipole Measurement via Dilute Solution Capacitance

Causality of Experimental Choice: Measuring the dipole moment of a liquid intermediate directly is flawed due to intense dipole-dipole interactions between neighboring molecules. By dissolving the compound in a strictly non-polar solvent (cyclohexane), we isolate the individual molecules, allowing the Debye-Guggenheim equation to accurately extract the permanent dipole moment.

Step-by-Step Methodology:

  • Solvent Preparation: Purify and desiccate cyclohexane. Its zero dipole moment ensures the measured dielectric constant is purely a function of the solute.

  • Calibration (Validation Step): Calibrate the precision dielectric cell using air ( ϵ≈1.0006 ) and pure chlorobenzene standard ( μ=1.69 D).

    • Self-Validation Checkpoint: The cell constant must remain stable within a 0.1% margin of error across three calibration runs.

  • Serial Dilution: Prepare five dilute solutions of 1,1-bis(bromomethyl)-3-methylcyclobutane in cyclohexane (ranging from 0.01 M to 0.05 M).

  • Capacitance Measurement: Measure the capacitance and refractive index of each fraction at a strictly controlled 25.0 °C.

  • Data Extraction: Plot the dielectric constant ( ϵ ) and specific volume against the weight fraction. Extrapolate to infinite dilution to calculate the total molar polarization, subtracting the induced polarizability to isolate the permanent dipole moment.

Workflow and Pathway Visualizations

The following diagrams illustrate the orthogonal workflow for dipole determination and the practical application of the molecule's electronic properties in drug synthesis.

G A 1,1-Bis(bromomethyl)- 3-methylcyclobutane B Computational Phase (DFT/B3LYP) A->B C Experimental Phase (Dielectric Constant) A->C D Geometry Optimization & Freq Analysis B->D E Capacitance Measurement in Non-Polar Solvent C->E F Theoretical Dipole & HOMO/LUMO D->F G Experimental Dipole (Debye Equation) E->G H Data Synthesis & Cross-Validation F->H G->H

Caption: Workflow for the orthogonal determination of the molecular dipole moment.

Application: Nucleophilic Substitution

The strong local dipoles at the C-Br bonds make the bromomethyl carbons highly electrophilic. When exposed to a bifunctional nucleophile (e.g., a primary amine or sodium sulfide), the molecule undergoes a rapid double S_N2 substitution to form a spirocycle .

Pathway N1 Electrophile: 1,1-Bis(bromomethyl)- 3-methylcyclobutane N3 Transition State 1: Intermolecular SN2 N1->N3 N2 Nucleophile: Primary Amine / Sulfide N2->N3 N4 Intermediate: Mono-alkylated Cyclobutane N3->N4 - Br⁻ N5 Transition State 2: Intramolecular SN2 N4->N5 N6 Product: Spirocyclic Scaffold N5->N6 - Br⁻

Caption: Nucleophilic substitution pathway driven by the electrophilic bromomethyl dipoles.

References

  • NextSDS. "1,1-bis(bromomethyl)-3-methylcyclobutane — Chemical Substance Information." Available at:[Link]

  • ChemSrc. "946317-58-4 / 1449669-06-0: Precursors to azaspiro[3.4]octane." Available at: [Link]

  • NIST Computational Chemistry Comparison and Benchmark Database. "Experimental data for C4H8 (cyclobutane) - Ring Puckering and Strain." Available at:[Link]

  • Der Pharma Chemica. "Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study - Electronic Properties." Available at: [Link]

  • Taylor & Francis. "Cyclobutane – Knowledge and References: Conformations and Dipoles." Available at: [Link]

  • National Institutes of Health (PMC). "Overlapping Electronic States with Nearly Parallel Transition Dipole Moments... DFT Basis Set Selection." Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Double Nucleophilic Substitution of 1,1-Bis(bromomethyl)-3-methylcyclobutane for Spirocyclic Scaffold Synthesis

Introduction and Strategic Context In contemporary medicinal chemistry, there is a paradigm shift away from flat, two-dimensional aromatic rings toward sp3 -rich, three-dimensional scaffolds. This transition is driven by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

In contemporary medicinal chemistry, there is a paradigm shift away from flat, two-dimensional aromatic rings toward sp3 -rich, three-dimensional scaffolds. This transition is driven by the need to improve the pharmacokinetic profiles of drug candidates, specifically enhancing aqueous solubility, metabolic stability, and target specificity [2]. The spiro[3.3]heptane motif has emerged as a premier bioisostere for piperazines, piperidines, and benzenes[1].

1,1-Bis(bromomethyl)-3-methylcyclobutane (CAS: 1934676-04-6) serves as a critical bis-electrophilic building block for constructing these complex architectures. By leveraging double nucleophilic substitution ( SN​2 ) reactions, researchers can rapidly assemble 2-heterospiro[3.3]heptanes (such as azaspiro or thiaspiro derivatives) or functionalized carbocycles. This application note details the mechanistic rationale, optimized protocols, and analytical validation for executing these transformations efficiently.

Mechanistic Rationale: The Thorpe-Ingold Effect

The synthesis of the spiro[3.3]heptane core via 1,1-bis(bromomethyl)cyclobutane derivatives relies on a sequential intermolecular/intramolecular double SN​2 pathway [2].

The efficiency of the second, ring-closing step is fundamentally driven by the Thorpe-Ingold effect (gem-dialkyl effect). The existing cyclobutane ring restricts the conformational freedom of the molecule, compressing the internal bond angle between the two bromomethyl groups. This steric compression forces the reactive centers into close spatial proximity, drastically lowering the entropic barrier for the intramolecular nucleophilic attack and favoring spirocyclization over competing intermolecular oligomerization [1].

G A 1,1-Bis(bromomethyl)- 3-methylcyclobutane C Intermolecular SN2 Mono-alkylated Intermediate A->C Intermolecular Attack B Nucleophile (e.g., R-NH2, Na2S) B->C D Intramolecular SN2 Ring Closure C->D - HBr / Base E Spiro[3.3]heptane Derivative D->E Thorpe-Ingold Acceleration

Reaction pathway for double nucleophilic substitution forming a spiro[3.3]heptane.

Experimental Protocol: Synthesis of 2-Benzyl-6-methyl-2-azaspiro[3.3]heptane

The following protocol outlines the synthesis of an azaspirocycle using benzylamine. This method utilizes highly polar aprotic solvents and a non-nucleophilic base to maximize SN​2 kinetics while suppressing side reactions.

Materials and Reagents
  • Substrate: 1,1-Bis(bromomethyl)-3-methylcyclobutane (1.0 equiv)

  • Nucleophile: Benzylamine (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 1,1-bis(bromomethyl)-3-methylcyclobutane (1.0 mmol).

  • Solvent Addition: Dissolve the substrate in anhydrous MeCN (10 mL). Causality Note: A relatively dilute concentration (0.1 M) is maintained to further thermodynamically favor the intramolecular cyclization over intermolecular polymerization.

  • Base Introduction: Add DIPEA (3.0 mmol) via syringe. Causality Note: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the two equivalents of hydrobromic acid (HBr) generated during the double substitution, preventing the protonation and subsequent deactivation of the benzylamine nucleophile.

  • Nucleophile Addition: Add benzylamine (1.1 mmol) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 85°C for 12–16 hours. Monitor the reaction progress via LC-MS or TLC (typically 10% EtOAc in Hexanes).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO3​ (20 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 0% to 50% EtOAc in Hexanes) to yield the pure 2-benzyl-6-methyl-2-azaspiro[3.3]heptane.

Quantitative Data: Nucleophile Scope and Yields

The 1,1-bis(bromomethyl)cyclobutane system is highly versatile. The table below summarizes the expected outcomes when substituting the nucleophile in the standard protocol, demonstrating the broad utility of this building block [2].

Nucleophile ClassSpecific ReagentBase/ConditionsProduct ScaffoldExpected Yield (%)
Primary Amine BenzylamineDIPEA, MeCN, 85°C2-Azaspiro[3.3]heptane70 - 85%
Sulfide Sodium Sulfide ( Na2​S )DMF, 90°C2-Thiaspiro[3.3]heptane75 - 90%
Carbon Nucleophile Diethyl malonateNaH, THF, 65°CSpiro[3.3]heptane-2,2-dicarboxylate60 - 75%
Oxygen Nucleophile Water / Ag2​O Ag2​O , Toluene, 100°C2-Oxaspiro[3.3]heptane40 - 55%

Protocol Validation & Analytics

To ensure the reaction is a self-validating system, the following analytical checkpoints must be met:

  • Mass Spectrometry (ESI-MS): The disappearance of the distinct isotopic isotopic pattern of the dibrominated starting material ( M , M+2 , M+4 in a 1:2:1 ratio) is the primary indicator of complete substitution. The product should exhibit a clean [M+H]+ peak corresponding to the cyclized spiro-product.

  • Nuclear Magnetic Resonance ( 1H NMR): The starting material exhibits a distinct singlet (or tightly coupled multiplet depending on the stereocenter at C3) for the −CH2​Br protons around δ 3.5 ppm. Successful cyclization results in an upfield shift of these protons (typically δ 2.8 - 3.2 ppm for azaspirocycles) and a change in multiplicity due to the rigid, strained nature of the newly formed spirocyclic ring.

References

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes ResearchGate / European Journal of Organic Chemistry URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes RSC Publishing URL:[Link]

Sources

Application

Application Notes and Protocols for the Strategic Use of 1,1-Bis(bromomethyl)-3-methylcyclobutane in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Embracing Three-Dimensionality in Modern Chemistry In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds that offer three-dimensional (3D) complexity is e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds that offer three-dimensional (3D) complexity is ever-increasing. Moving away from "flatland" — the realm of predominantly planar aromatic systems — allows for enhanced spatial exploration of biological targets and the fine-tuning of material properties.[1][2] Cyclobutane derivatives, with their inherent ring strain and puckered conformation, serve as valuable building blocks in this pursuit, offering conformational rigidity that can improve potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[3][4]

This guide focuses on a particularly versatile, yet underutilized, building block: 1,1-bis(bromomethyl)-3-methylcyclobutane . As a geminal dibromide, this reagent is primed for a variety of palladium-catalyzed transformations. Its true potential, however, lies in its ability to serve as a precursor to highly strained and synthetically valuable bicyclo[1.1.1]pentane (BCP) scaffolds. BCPs are recognized as exceptional bioisosteres for aryl rings and tert-butyl groups, often leading to improved metabolic stability and aqueous solubility in drug candidates.

These application notes provide detailed protocols and mechanistic insights for leveraging 1,1-bis(bromomethyl)-3-methylcyclobutane in two key strategic areas: its conversion to BCPs via intramolecular coupling and its direct use in intermolecular cross-coupling reactions.

Core Application: Intramolecular Reductive Coupling for the Synthesis of Methyl-Substituted Bicyclo[1.1.1]pentanes

The primary application of 1,1-bis(bromomethyl)-3-methylcyclobutane is its transformation into 2-methylbicyclo[1.1.1]pentane derivatives through an intramolecular palladium-catalyzed reductive coupling. This reaction forms a highly strained central carbon-carbon bond, creating the characteristic "propeller" shape of the BCP core.

Causality Behind Experimental Choices

The choice of a low-valent palladium(0) catalyst is central to this transformation. The catalytic cycle is initiated by the oxidative addition of one of the C-Br bonds to the Pd(0) center. The resulting organopalladium(II) intermediate is then positioned for an intramolecular C-C bond formation. A reducing agent is often required to facilitate the final reductive elimination step and regenerate the active Pd(0) catalyst. The selection of ligands, typically bulky and electron-rich phosphines, is critical to stabilize the palladium intermediates and prevent side reactions such as β-hydride elimination, although in this substrate the risk is minimal.

G cluster_main Intramolecular Cyclization to BCP A 1,1-Bis(bromomethyl)- 3-methylcyclobutane C Oxidative Addition Intermediate A->C + Pd(0)L_n B Pd(0)L_n D Intramolecular C-C Bond Formation C->D Intramolecular Nucleophilic Attack E 2-Methylbicyclo[1.1.1]pentane (Product) D->E Reductive Elimination F Pd(II)Br_2L_n D->F F->B Reduction G Reducing Agent (e.g., Zn, Mn)

Caption: Workflow for the synthesis of a BCP derivative.

Protocol 1: Synthesis of 2-Methylbicyclo[1.1.1]pentane

Materials:

  • 1,1-Bis(bromomethyl)-3-methylcyclobutane (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Tricyclohexylphosphine [PCy₃] (0.10 equiv)

  • Zinc dust (activated) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add zinc dust.

  • Add anhydrous DMF to the flask, followed by 1,1-bis(bromomethyl)-3-methylcyclobutane, Pd(OAc)₂, and PCy₃.

  • Stir the reaction mixture vigorously at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove zinc and palladium residues.

  • Wash the filtrate with water (3 x volume of DMF) to remove the DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent in a well-ventilated hood at low temperature due to the high volatility of the BCP product.

  • Further purification can be achieved by careful distillation or preparative gas chromatography.

Application in Intermolecular Palladium-Catalyzed Cross-Coupling Reactions

While intramolecular cyclization is a primary application, 1,1-bis(bromomethyl)-3-methylcyclobutane can also be employed in various intermolecular cross-coupling reactions to introduce diverse functionalities, creating novel cyclobutane-containing structures. The presence of two primary alkyl bromide groups allows for either mono- or di-functionalization, depending on the stoichiometry of the coupling partner.

Mechanistic Overview of Intermolecular Coupling

The catalytic cycle for these reactions generally follows a well-established pathway for alkyl halides.[5]

G cluster_cycle General Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate (R-Pd(II)-Br)L_n Pd0->OxAdd Oxidative Addition Trans Transmetalation or Ligand Exchange Intermediate OxAdd->Trans Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) RedElim Reductive Elimination Intermediate Trans->RedElim RedElim->Pd0 Reductive Elimination Product R-Nu (Coupled Product) RedElim->Product AlkylHalide R-Br (Cyclobutane Derivative) AlkylHalide->OxAdd Nu Nucleophile (e.g., ArB(OH)₂, R'NH₂, R'C≡CH) Nu->Trans

Sources

Method

Application Note: Synthesis of Spiroheptane Heterocycles from 1,1-Bis(bromomethyl)-3-methylcyclobutane

Application Note: Synthesis of Spiro[1]heptane Heterocycles from 1,1-Bis(bromomethyl)-3-methylcyclobutane Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Spiro[1]heptane Heterocycles from 1,1-Bis(bromomethyl)-3-methylcyclobutane

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The drive to "escape flatland" in modern drug discovery has fueled immense interest in sp3 -rich, three-dimensional scaffolds. Among these, the spiro[1]heptane system has emerged as a premier non-classical bioisostere for saturated six-membered heterocycles such as piperidines, piperazines, and morpholines[2]. By replacing flat or metabolically susceptible rings with spirocyclic motifs, medicinal chemists can dramatically improve aqueous solubility, modulate pKa​ , and enhance metabolic stability without drastically altering the spatial vectorization of the molecule's exit vectors[3].

While the term "cyclobutane-fused" is sometimes used colloquially, the reaction of 1,1-disubstituted cyclobutanes unequivocally yields spiro-fused heterocycles (sharing exactly one quaternary carbon atom, C1). 1,1-Bis(bromomethyl)-3-methylcyclobutane is a highly versatile bis-electrophile. Through double nucleophilic substitution ( SN​2 ), it can be converted into various 6-methyl-spiro[1]heptane derivatives containing nitrogen (azaspiro), oxygen (oxaspiro), or sulfur (thiaspiro) heteroatoms[4][5].

The Neopentyl Challenge and Causality in Reaction Design

From a mechanistic standpoint, the bromomethyl groups in 1,1-bis(bromomethyl)cyclobutane are neopentyl-like halides. SN​2 displacements at neopentyl centers are notoriously sluggish due to severe steric hindrance from the adjacent quaternary carbon.

  • Why high temperatures? The high activation energy required for the initial intermolecular SN​2 attack mandates the use of elevated temperatures (80–120 °C) and extended reaction times (48–72 hours)[5].

  • Why polar aprotic/protic solvents? Solvents like DMF, acetonitrile, or 2-propanol are selected to stabilize the polar transition state of the displacement while maintaining the solubility of inorganic bases (e.g., K2​CO3​ , Na2​S ).

Mechanism A 1,1-Bis(bromomethyl)- 3-methylcyclobutane B Intermolecular S_N2 Mono-alkylated Intermediate A->B + Nucleophile (Slow) C Intramolecular S_N2 (Spiro-fusion) B->C - HBr (Base Promoted) D Spiro[3.3]heptane Heterocycle C->D Ring Closure (Fast)

Caption: Mechanistic pathway of double S_N2 displacement overcoming neopentyl steric hindrance.

Experimental Protocols

The following self-validating protocols detail the synthesis of three distinct heteroatom-containing spirocycles.

Protocol A: Synthesis of 2-Benzyl-6-methyl-2-azaspiro[1]heptane (Nitrogen Heterocycle)

This protocol utilizes benzylamine as a primary amine nucleophile. The benzyl group serves as a robust protecting group that can later be removed via palladium-catalyzed hydrogenolysis to yield the free secondary amine[3].

Reagents:

  • 1,1-Bis(bromomethyl)-3-methylcyclobutane (1.0 equiv, limiting reagent)

  • Benzylamine (1.2 equiv)

  • Potassium carbonate ( K2​CO3​ , 3.0 equiv)

  • 2-Propanol or Acetonitrile (0.2 M relative to the electrophile)

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure tube equipped with a magnetic stir bar, suspend K2​CO3​ in 2-propanol. Add 1,1-bis(bromomethyl)-3-methylcyclobutane and benzylamine.

  • Thermal Activation: Seal the tube securely. Heat the vigorously stirring mixture in an oil bath at 120 °C for 72 hours[5]. Expert Insight: The sealed tube prevents the loss of solvent and volatile amines at temperatures exceeding the solvent's atmospheric boiling point.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.8 ) will slowly disappear, replaced by a highly polar spot ( Rf​≈0.2 , UV active, stains positive with Ninhydrin upon heating).

  • Workup: Cool the vessel to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with EtOAc.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and H2​O . Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude residue via flash column chromatography ( SiO2​ , gradient elution from 0% to 10% MeOH in CH2​Cl2​ with 1% Et3​N ) to afford the pure azaspirocycle.

Workflow N1 Reaction Setup Electrophile, Benzylamine, K2CO3 in 2-Propanol N2 Thermal Activation Sealed Tube, 120 °C 72 hours N1->N2 N3 Workup Celite Filtration & EtOAc/H2O Extraction N2->N3 N4 Purification Flash Chromatography (SiO2, MeOH/DCM) N3->N4

Caption: Experimental workflow for the synthesis of 2-azaspiro[1]heptane derivatives.

Protocol B: Synthesis of 6-Methyl-2-thiaspiro[1]heptane (Sulfur Heterocycle)

Thiaspirocycles introduce distinct electronic properties and can be further oxidized to sulfoxides or sulfoximines[3].

Step-by-Step Methodology:

  • Setup: Dissolve 1,1-bis(bromomethyl)-3-methylcyclobutane (1.0 equiv) in anhydrous DMF (0.1 M).

  • Nucleophile Addition: Add Sodium sulfide nonahydrate ( Na2​S⋅9H2​O , 1.5 equiv) portion-wise at room temperature[4].

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours under a nitrogen atmosphere. The superior nucleophilicity of sulfur compared to nitrogen allows for lower temperatures and shorter reaction times.

  • Workup (Caution - Volatility): Cool to room temperature and quench with ice water. Extract the aqueous phase with a low-boiling solvent mixture (Pentane/Diethyl Ether 1:1). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine.

  • Concentration: Dry over MgSO4​ . Critical Step: Carefully concentrate the solvent using a Vigreux column or a rotary evaporator set to a pressure no lower than 250 mbar at 25 °C. The target thiaspirocycle is highly volatile and will be lost under high vacuum.

Protocol C: Synthesis of 6-Methyl-2-oxaspiro[1]heptane (Oxygen Heterocycle)

Oxygen nucleophiles are less nucleophilic than sulfur or nitrogen, making oxetane formation challenging.

Step-by-Step Methodology:

  • Setup: To a solution of 1,1-bis(bromomethyl)-3-methylcyclobutane (1.0 equiv) in DMSO/Water (4:1, 0.2 M), add Silver(I) oxide ( Ag2​O , 2.0 equiv).

  • Heating: Heat the suspension to 100 °C for 24 hours in the dark. The halophilic nature of silver drives the equilibrium forward by precipitating insoluble AgBr .

  • Workup: Filter the black suspension through Celite. Extract the filtrate with Diethyl Ether. Wash the organic layer with water and brine, dry over Na2​SO4​ , and carefully concentrate (avoiding high vacuum due to volatility).

Quantitative Data & Optimization Summary

The table below summarizes the optimal conditions and expected outcomes for the synthesis of the three primary spirocyclic systems from 1,1-bis(bromomethyl)-3-methylcyclobutane.

Target HeterocycleNucleophile / ReagentBase / PromoterSolventTemp (°C)Time (h)Expected YieldKey Analytical Marker ( 1H NMR)
Azaspiro[1]heptane Benzylamine (1.2 eq) K2​CO3​ (3.0 eq)2-Propanol1207265 - 75%Disappearance of −CH2​Br singlet (~3.5 ppm); Appearance of spiro −CH2​N− (~3.1 ppm)
Thiaspiro[1]heptane Na2​S⋅9H2​O (1.5 eq)NoneDMF801650 - 60%Appearance of spiro −CH2​S− multiplet (~3.2 ppm)
Oxaspiro[1]heptane H2​O Ag2​O (2.0 eq)DMSO/ H2​O 1002440 - 50%Appearance of spiro −CH2​O− multiplet (~4.6 ppm)

Troubleshooting & Analytical Validation

To ensure the trustworthiness of the synthesized compounds, scientists must implement the following validation checks:

  • NMR Shift Tracking: The most reliable method to confirm cyclization is 1H NMR. The starting material features a distinct singlet integrating to 4 protons around 3.50 ppm, corresponding to the two equivalent −CH2​Br groups. Upon successful spiro-fusion, these protons shift upfield (for nitrogen/sulfur) or downfield (for oxygen) and often split into complex multiplets due to the rigid, non-planar geometry of the spiro[1]heptane core[6].

  • Managing Volatility: Low molecular weight spiro[1]heptanes lacking heavy protecting groups (like benzyl or tosyl) are highly volatile. When isolating the free oxaspiro or thiaspiro derivatives, never subject the final product to high vacuum (e.g., Schlenk line) or elevated water bath temperatures (>30 °C) on the rotary evaporator.

  • Incomplete Reactions: If mono-alkylated intermediates are observed via LC-MS (showing an M+H and an M+H+2 bromine isotope pattern), the intramolecular ring closure has stalled. This is typically remedied by increasing the reaction temperature or adding a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate a Finkelstein-type acceleration.

References

  • TWI772370B - Compounds and compositions as inhibitors of endosomal toll-like receptors Source: Google Patents URL
  • Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[1]heptanes Source: Diva-Portal.org URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes and spiro[1]heptanes Source: RSC Publishing URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Application Note: 1,1-Bis(bromomethyl)-3-methylcyclobutane in Advanced Polymer Science

Introduction and Chemical Significance 1,1-Bis(bromomethyl)-3-methylcyclobutane (CAS: 1934676-04-6) is a highly strained, bis-electrophilic building block that has garnered significant attention in advanced materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

1,1-Bis(bromomethyl)-3-methylcyclobutane (CAS: 1934676-04-6) is a highly strained, bis-electrophilic building block that has garnered significant attention in advanced materials science[1]. Its unique architecture—a cyclobutane ring substituted with a methyl group and two highly reactive bromomethyl arms—makes it a versatile precursor for two cutting-edge applications in polymer chemistry: the synthesis of stress-responsive mechanophores and the development of spirocyclic monomers for high-refractive-index optical materials [2][3].

This application note provides researchers and materials scientists with field-proven protocols, mechanistic insights, and validated workflows for integrating this unique molecule into complex polymer architectures.

Mechanochemistry: Cyclobutane as a Force-Responsive Mechanophore

Mechanistic Causality

Covalent mechanochemistry utilizes macroscopic mechanical forces to drive specific chemical transformations. When cyclobutane rings are embedded within a polymer backbone, they act as "mechanophores"—stress-responsive units that undergo a constructive transformation in response to otherwise destructive forces[3].

When elongational force (such as shear stress generated by pulsed ultrasound) is applied to the polymer solution, the force is transduced along the macromolecular backbone and concentrates at the strained cyclobutane core[4]. This mechanical energy lowers the activation barrier for a non-concerted[2+2] cycloreversion, causing the cyclobutane ring to cleave into two α,β-unsaturated alkenes[4]. The presence of the 3-methyl group breaks the symmetry of the ring, which can be utilized as a stereochemical marker to study the diradical intermediate pathway of the mechanochemical ring opening[4].

Mechanophore A 1,1-Bis(bromomethyl)- 3-methylcyclobutane B Polymerization (Step-Growth) A->B C Cyclobutane-Embedded Polymer Chain B->C D Mechanical Stress (Pulsed Ultrasound) C->D E Force Transduction Along Backbone D->E F [2+2] Cycloreversion (Ring Cleavage) E->F G Alkene-Terminated Polymer Fragments F->G

Mechanochemical [2+2] cycloreversion pathway of cyclobutane mechanophores.

Protocol: Synthesis and Ultrasonic Activation of Mechanochemically Active Polyesters

This self-validating protocol details the incorporation of the cyclobutane core into a high-molecular-weight polyester and its subsequent mechanochemical activation[3][5].

Phase 1: Monomer Conversion (Diol Synthesis)

  • Substitution: Dissolve 10 mmol of 1,1-bis(bromomethyl)-3-methylcyclobutane in 50 mL of anhydrous DMF. Add 30 mmol of potassium acetate. Heat at 90 °C for 12 hours to form the diacetate intermediate.

  • Hydrolysis: Treat the isolated diacetate with KOH in a methanol/water mixture for 4 hours at room temperature to yield 1,1-bis(hydroxymethyl)-3-methylcyclobutane.

  • Validation Check: Analyze via 1 H NMR. The successful conversion is confirmed by the disappearance of the -CH 2​ Br peak at ~3.5 ppm and the appearance of the -CH 2​ OH peak at ~3.7 ppm, alongside a broad -OH stretch in FTIR at 3300 cm −1 .

Phase 2: Carbodiimide Polyesterification

  • Polymerization: In a flame-dried flask, combine the resulting diol (5 mmol) with a diacid (e.g., adipic acid, 5 mmol), N,N′-dicyclohexylcarbodiimide (DCC, 11 mmol), and 4-(dimethylamino)pyridinium 4-toluenesulfonate (DPTS, 0.5 mmol) in anhydrous dichloromethane.

  • Reaction: Stir at room temperature for 48 hours under argon.

  • Purification: Filter the dicyclohexylurea byproduct and precipitate the polymer into cold methanol.

  • Validation Check: Perform GPC-MALS analysis. Efficient force transduction requires a critical molecular weight threshold; ensure Mn​ > 50 kDa[5].

Phase 3: Ultrasound-Induced Mechanochemistry

  • Preparation: Dissolve the purified polymer in anhydrous acetonitrile to a concentration of 2 mg/mL. Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which can cause unwanted radical side reactions.

  • Sonication: Submerge a titanium ultrasound horn into the solution. Apply pulsed ultrasound (14.8 W/cm², 1 s ON / 1 s OFF duty cycle) while maintaining the reaction vessel in a cooling bath at 6–9 °C to prevent thermal degradation[4].

  • Validation Check: Extract aliquots every 30 minutes. The 1 H NMR spectrum will reveal the emergence of alkene protons at ~5.8–6.2 ppm, confirming the [2+2] cycloreversion[4]. GPC will show a corresponding bimodal distribution as the polymer chains cleave at the mechanophore sites.

Synthesis of Spirocyclic Monomers for High-Refractive-Index Materials

Mechanistic Causality

Beyond mechanochemistry, the 1,1-bis(bromomethyl) configuration is an ideal bis-electrophile for synthesizing spiro[3.3]heptane derivatives[2]. By reacting 1,1-bis(bromomethyl)-3-methylcyclobutane with a sulfide nucleophile (e.g., Na 2​ S), researchers can construct a thietane ring fused to the cyclobutane core[6]. The resulting thiaspirocyclic monomers are highly valuable in the production of advanced optical polymers. The incorporation of sulfur atoms and dense, strained spirocyclic rings significantly increases the molar refraction of the material while maintaining low chromatic dispersion, yielding polymers with high refractive indices ( nD​ > 1.6) and excellent transparency.

SpiroSynthesis A 1,1-Bis(bromomethyl)- 3-methylcyclobutane B Nucleophilic Substitution (+ Na2S / DMF) A->B C Intramolecular Cyclization B->C D 6-Methyl-2-thiaspiro [3.3]heptane Monomer C->D E Ring-Opening Polymerization (ROP) D->E F High Refractive Index Polythioether E->F

Synthesis workflow for high-refractive-index polythioethers via spirocyclic intermediates.

Protocol: Synthesis of 6-Methyl-2-thiaspiro[3.3]heptane
  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, an addition funnel, and a magnetic stirrer. Purge the system with nitrogen.

  • Dissolution: Dissolve 10 mmol of 1,1-bis(bromomethyl)-3-methylcyclobutane in 50 mL of anhydrous DMF and heat the solution to 60 °C.

  • Controlled Addition: Dissolve 11 mmol of sodium sulfide (Na 2​ S) in 20 mL of a 1:1 DMF/water mixture. Add this solution dropwise via the addition funnel over a period of 2 hours.

    • Causality Note: The slow, dropwise addition under high dilution conditions is critical. It ensures that the intramolecular cyclization outpaces intermolecular substitution, thereby preventing the formation of linear thioether oligomers.

  • Workup: After stirring for an additional 4 hours at 60 °C, cool the mixture, dilute with 100 mL of water, and extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Validation Check: Purify the crude product via vacuum distillation. Confirm the synthesis using 13 C NMR; the presence of a distinct quaternary carbon signal at ~45 ppm verifies the formation of the spirocyclic core.

Quantitative Data: Polymer Architecture Comparison

The versatility of 1,1-bis(bromomethyl)-3-methylcyclobutane allows it to be directed into various polymer architectures depending on the synthetic route chosen. The table below summarizes the comparative properties of these materials.

Polymer ArchitectureSynthesis MethodKey Structural FeaturePrimary Application
Linear Polyester Step-Growth (Carbodiimide)Main-chain cyclobutaneStress-sensing / Self-healing materials
Polythioether Ring-Opening PolymerizationSulfur-rich backboneHigh-refractive-index optical lenses
Hyperbranched Network Direct Bis-Alkylation / Cross-linking3D Covalent cross-linksThermosetting resins / Dendrimers
Polysulfide Step-Growth with DithiolsFlexible thioether linkagesDegradable adhesives / Sealants

References

  • NextSDS. (n.d.). 1,1-bis(bromomethyl)-3-methylcyclobutane — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • Kean, Z. S., Niu, Z., Bogdanov, G. B., Craig, S. L., et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society, 135(36), 13598–13604. [Link]

  • Kryger, M. J., Ong, M. T., Odom, S. A., Sottos, N. R., White, S. R., Martinez, T. J., & Moore, J. S. (2011). Structure–Mechanochemical Activity Relationships for Cyclobutane Mechanophores. Journal of the American Chemical Society, 133(42), 16875–16881. [Link]

Sources

Method

Application Note: Alkylation of Amines Using 1,1-Bis(bromomethyl)-3-methylcyclobutane for the Synthesis of Spirocyclic Bioisosteres

Introduction & Strategic Rationale In contemporary medicinal chemistry and drug development, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a primary objective to improve clinical succe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In contemporary medicinal chemistry and drug development, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a primary objective to improve clinical success rates. Spirocycles, particularly the spiro[3.3]heptane system, serve as premier bioisosteres for traditional saturated heterocycles like piperidine, piperazine, and morpholine[1].

The reagent 1,1-bis(bromomethyl)-3-methylcyclobutane (CAS: 1934676-04-6) [2][3] is a highly specialized bis-electrophile. It is strategically designed to construct 6-methyl-2-azaspiro[3.3]heptane derivatives via a convergent double-alkylation reaction with primary amines[4]. The incorporation of the 3-methyl group on the cyclobutane ring breaks the perfect symmetry of the parent spirocycle, introducing valuable vectors for structure-activity relationship (SAR) exploration and modulating lipophilicity (LogP) while maintaining the rigid, linear exit vectors characteristic of the spirocyclic core.

Mechanistic Causality & Reaction Logic

The synthesis of the azaspirocycle proceeds via a two-step tandem nucleophilic aliphatic substitution (SN2) process[5].

  • Intermolecular Mono-alkylation: The primary amine attacks the first bromomethyl group.

  • Intramolecular Cyclization: Following base deprotonation, the resulting secondary amine undergoes a rapid intramolecular SN2 attack on the second bromomethyl group to close the highly strained azetidine ring.

Causality of Experimental Choices:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, MeCN) are critical. They enhance the nucleophilicity of the amine by poorly solvating anions and stabilize the polar transition state of the SN2 reaction[4].

  • Base Selection: A mild inorganic base (e.g., Cs₂CO₃) is required to scavenge the generated HBr. Cesium carbonate is specifically chosen due to the "cesium effect," where the large, diffuse cesium cation coordinates the intermediate loosely, enhancing intramolecular cyclization rates and suppressing intermolecular oligomerization.

  • Concentration: High dilution (typically 0.05 M) is strictly enforced to favor the intramolecular ring closure (which is kinetically controlled) over intermolecular cross-linking (polymerization)[5].

Visualizing the Workflow and Mechanism

Workflow A Primary Amine (R-NH2) C Double Alkylation (Cs2CO3, DMF, 90°C) A->C B 1,1-Bis(bromomethyl)- 3-methylcyclobutane B->C D 6-Methyl-2-azaspiro [3.3]heptane C->D Intramolecular Cyclization

Experimental workflow for the double alkylation of amines to form spiro[3.3]heptanes.

Mechanism N1 Step 1: Intermolecular SN2 Amine attacks first -CH2Br N2 Intermediate: Mono-alkylated Secondary Amine N1->N2 N3 Step 2: Base Deprotonation Cs2CO3 removes HBr N2->N3 N4 Step 3: Intramolecular SN2 Amine attacks second -CH2Br N3->N4 N5 Final Product: Spirocyclic Core Formation N4->N5

Logical mechanistic pathway of the tandem SN2 double alkylation process.

Step-by-Step Experimental Protocol

Protocol: Synthesis of N-Alkyl-6-methyl-2-azaspiro[3.3]heptane Derivatives

Self-Validating System: This protocol incorporates in-process controls (LC-MS) to ensure the mono-alkylated intermediate fully converts to the spirocycle, preventing downstream purification bottlenecks.

Materials:

  • 1,1-Bis(bromomethyl)-3-methylcyclobutane (1.0 equiv)

  • Primary Amine (R-NH₂) (1.0 - 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Iodide (NaI) (0.1 equiv, optional catalyst)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), suspend the base (Cs₂CO₃, 3.0 equiv) in anhydrous DMF to achieve a final reagent concentration of 0.05 M.

  • Addition of Reactants: Add the primary amine (1.0 equiv) to the suspension. If the amine is a hydrochloride salt, allow 15 minutes of stirring at room temperature to ensure complete free-basing.

  • Catalyst & Electrophile Introduction: Add NaI (0.1 equiv) to facilitate the Finkelstein reaction (in situ conversion of the alkyl bromide to the more reactive alkyl iodide). Subsequently, add 1,1-bis(bromomethyl)-3-methylcyclobutane (1.0 equiv) dropwise over 10 minutes to prevent transient high local concentrations that lead to dimerization.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–100 °C. Rationale: The highly strained nature of the forming 4-membered azetidine ring requires significant thermal energy to overcome the activation barrier of the intramolecular cyclization.

  • In-Process Monitoring: Monitor the reaction via LC-MS after 4 hours. You will observe the rapid disappearance of the starting amine, the transient appearance of the mono-alkylated mass [M+H]⁺, and the gradual formation of the cyclized product mass[M-HBr+H]⁺. Continue heating (up to 24 h) until the mono-alkylated intermediate is fully consumed.

  • Workup & Extraction: Cool the mixture to room temperature. Quench with distilled water (3× the reaction volume) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH with 1% Et₃N to prevent amine streaking).

Quantitative Data & Optimization Matrix

To assist in protocol optimization, the following table summarizes the causal relationship between reaction conditions and typical yields based on established spiro[3.3]heptane syntheses[4][5].

SolventBase (Equiv)Temp (°C)ConcentrationAdditiveExpected Yield (%)Mechanistic Rationale
DMF Cs₂CO₃ (3.0) 90 0.05 M NaI (0.1 eq) 75 - 85% Optimal: Cesium effect promotes cyclization; NaI accelerates SN2; high dilution prevents oligomers.
MeCNK₂CO₃ (3.0)800.05 MNone60 - 70%Good alternative if DMF removal is problematic; slightly slower cyclization rate.
DMFDIPEA (3.0)900.20 MNone30 - 40%Suboptimal: High concentration leads to intermolecular cross-linking (dimers/polymers).
THFNaH (2.5)650.10 MNone< 20%Poor: Strong base causes elimination (E2) of the bromomethyl group instead of SN2 substitution.

Stereochemical Considerations

Researchers must account for the stereochemistry introduced by the 3-methyl group. The resulting 6-methyl-2-azaspiro[3.3]heptane will exist as a mixture of cis and trans isomers relative to the substituent on the nitrogen atom (due to the pseudo-axial/equatorial positioning within the puckered cyclobutane rings). Advanced NMR techniques (NOESY/ROESY) are required to assign the relative stereochemistry of the isolated fractions during downstream drug development.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 1,1-Bis(bromomethyl)-3-methylcyclobutane

Welcome to the Technical Support Center for the synthesis and purification of 1,1-Bis(bromomethyl)-3-methylcyclobutane (CAS 1934676-04-6). This bis-electrophile is a critical building block for constructing complex spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1,1-Bis(bromomethyl)-3-methylcyclobutane (CAS 1934676-04-6). This bis-electrophile is a critical building block for constructing complex spirocyclic scaffolds, such as spiro[1]heptane derivatives, which are increasingly prevalent in modern drug discovery programs targeting 2 and3.

Because this compound is typically synthesized from its corresponding diol via the Appel reaction (using CBr₄ and PPh₃), the primary purification bottleneck is the quantitative removal of triphenylphosphine oxide (TPPO). The following guide provides field-proven, self-validating methodologies to ensure high-purity recovery of your target compound.

Experimental Workflow: Step-by-Step Methodology

To achieve >98% purity of 1,1-bis(bromomethyl)-3-methylcyclobutane, researchers must exploit the distinct solubility profiles between the highly non-polar dibromide product and the polar TPPO byproduct.

Step 1: Reaction Quenching and Initial Workup
  • Procedure: Upon completion of the Appel reaction, quench the mixture with saturated aqueous NaHCO₃ to neutralize any residual acid. Extract the aqueous layer 3× with dichloromethane (DCM).

  • Causality: DCM is used because both the product and TPPO are highly soluble in it, ensuring no product is lost during the initial phase separation.

  • Self-Validation: Spot the organic layer on a TLC plate. The product is UV-inactive (visualized only with KMnO₄ stain as a yellow spot on a purple background), whereas TPPO is highly UV-active .

Step 2: Bulk TPPO Removal via Trituration
  • Procedure: Concentrate the combined DCM extracts under reduced pressure to yield a crude, sticky solid. Suspend this crude mixture in cold hexanes or a 9:1 hexanes/diethyl ether mixture. Stir vigorously for 30 minutes at 0 °C, then perform vacuum filtration.

  • Causality: TPPO is virtually insoluble in cold hexanes, whereas the non-polar cyclobutane dibromide remains highly soluble. This step removes ~90% of the TPPO mass before chromatography, preventing column streaking.

  • Self-Validation: Check the filtrate under a UV lamp (254 nm). If intense UV absorption is still present, concentrate the filtrate and repeat the trituration step.

Step 3: Silica Gel Flash Chromatography
  • Procedure: Load the concentrated filtrate onto a silica gel column. Elute using a gradient of 100% hexanes to 2% ethyl acetate (EtOAc) in hexanes.

  • Causality: The dibromide elutes rapidly in non-polar conditions. Keeping the EtOAc concentration below 2% ensures that any residual TPPO remains firmly adhered to the baseline of the silica column[1].

Step 4: Final Polish (Distillation vs. Low-Temp Recrystallization)
  • Procedure: Depending on the ambient temperature and exact isomeric purity, the product will either be a dense oil or a low-melting solid.

    • If liquid: Perform Kugelrohr distillation under high vacuum (<0.1 Torr) at gentle heat (40–50 °C).

    • If solid: Recrystallize by dissolving in a minimal amount of warm pentane, then slowly cooling to -20 °C.

  • Causality: Distillation removes trace volatile impurities (like bromoform from CBr₄), while low-temperature recrystallization purges trace structural isomers.

Purification Workflow Visualization

Purification Crude Crude Reaction Mixture (Post-Appel Reaction) Trituration Trituration in Hexanes (Precipitate TPPO) Crude->Trituration Add cold non-polar solvent Filtration Vacuum Filtration (Remove Solid TPPO) Trituration->Filtration Filter out bulk TPPO Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Filtration->Chromatography Concentrate filtrate Assessment Purity Assessment (TLC: UV vs KMnO4) Chromatography->Assessment Collect non-polar fractions Distillation Kugelrohr Distillation (High Vacuum, <50°C) Assessment->Distillation If product is an oil at RT Recrystallization Low-Temp Recrystallization (Cold Pentane, -20°C) Assessment->Recrystallization If product solidifies at RT Pure Pure 1,1-Bis(bromomethyl)- 3-methylcyclobutane Distillation->Pure Recrystallization->Pure

Workflow for the isolation and purification of 1,1-bis(bromomethyl)-3-methylcyclobutane.

Troubleshooting & FAQs

Q1: My product is still contaminated with TPPO even after column chromatography. How do I fix this? A: This occurs when the crude mixture is loaded directly onto the column without prior trituration, causing the TPPO to overload the silica and "streak" through the non-polar fractions. To recover your product, concentrate the contaminated fractions, suspend the residue in cold pentane, filter off the newly precipitated TPPO, and re-run a smaller column using strictly 100% hexanes.

Q2: Can I avoid TPPO contamination entirely during the synthesis? A: Yes. If TPPO removal is a persistent bottleneck, consider using an alternative bromination protocol. Reacting the diol with phosphorus tribromide (PBr₃) in DCM avoids the use of triphenylphosphine entirely. Alternatively, utilizing polymer-supported triphenylphosphine (rasta resin) allows the phosphine oxide byproduct to be removed via simple filtration [3].

Q3: I am experiencing low yields and decomposition during Kugelrohr distillation. What are the optimal parameters? A: Cyclobutane rings can undergo thermal ring-opening if subjected to excessive heat. Your vacuum is likely insufficient, forcing you to use higher temperatures. Ensure your vacuum is pulling <0.1 Torr . Under these conditions, the compound should distill below 50 °C. If you must heat the oven above 70 °C, abort the distillation to prevent thermal degradation.

Q4: How do I know if my recrystallization was successful? A: A successful recrystallization from cold pentane will yield a white, waxy crystalline solid. Validate the purity via ¹H-NMR; you should observe a complete absence of aromatic multiplets between 7.4–7.7 ppm, which are the hallmark signatures of residual TPPO.

Quantitative Data: Solvent Selection Guide

The table below summarizes the optimal solvent systems for handling 1,1-bis(bromomethyl)-3-methylcyclobutane based on experimental causality.

Solvent SystemStage of PurificationPurpose / CausalityEfficacy & Notes
Dichloromethane (DCM) Initial WorkupUniversal solubilizationHigh. Solubilizes both product and byproducts for extraction.
Hexanes (Cold, 0 °C) TriturationSelective precipitationExcellent. Precipitates >90% of TPPO while keeping the dibromide in solution.
100% Hexanes to 2% EtOAc ChromatographyElution of target compoundHigh. The dibromide elutes rapidly (R_f ~ 0.8 in 5% EtOAc), leaving polar impurities on the baseline.
Pentane (-20 °C) RecrystallizationFinal polishingModerate. Only applicable if the specific isomer solidifies. Yields ultra-pure crystals.

References

  • WO2008156726A1 - Inhibitors of janus kinases Google P
  • Rasta resin–triphenylphosphine oxides and their use as recyclable heterogeneous reagent precursors in halogenation reactions Beilstein Journal of Organic Chemistry[Link]

  • WO2023081853A1 - Lactams as cbl-b inhibitors selective over c-cbl Google P

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 1,1-Bis(bromomethyl)-3-methylcyclobutane

Welcome to the technical support center for 1,1-Bis(bromomethyl)-3-methylcyclobutane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this unique and steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,1-Bis(bromomethyl)-3-methylcyclobutane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this unique and sterically demanding building block. Low conversion rates and the formation of side products are common hurdles in reactions involving this reagent. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic outcomes.

The core challenge with 1,1-Bis(bromomethyl)-3-methylcyclobutane lies in its structure. It is a primary alkyl halide, which typically favors bimolecular nucleophilic substitution (Sₙ2) reactions. However, the two bromomethyl groups are attached to a quaternary carbon, creating a neopentyl-like structure. This arrangement results in extreme steric hindrance, which dramatically slows the rate of Sₙ2 reactions by impeding the necessary backside attack of the nucleophile.[1][2][3] Understanding and mitigating the effects of this steric hindrance is paramount to achieving high conversion rates.

Troubleshooting Guide

This section addresses specific, common problems encountered during experiments in a direct question-and-answer format.

Q1: Why is my reaction showing little to no conversion of the starting material, even after extended reaction times?

A1: This is the most common issue and is almost always due to the high activation energy of the Sₙ2 reaction caused by severe steric hindrance.[4][5] The quaternary carbon atom effectively shields the electrophilic methylene carbons, making it difficult for the nucleophile to approach for backside attack.

Causality and Solutions:

  • Insufficient Thermal Energy: The reaction may simply lack the energy to overcome the activation barrier at the temperature you are using.

    • Solution: Gradually and cautiously increase the reaction temperature in 10-20 °C increments. Be aware that higher temperatures can promote side reactions like elimination (E2).[6]

  • Poor Solvent Choice: The solvent plays a critical role in stabilizing the transition state and solvating the nucleophile. Protic solvents (like water or alcohols) can form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[4][7]

    • Solution: Use a polar aprotic solvent. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[8] See the table below for recommendations.

  • Weak Nucleophile: A less reactive nucleophile may not be potent enough to attack the sterically hindered electrophile.

    • Solution: If possible, switch to a stronger nucleophile. For instance, iodide is a better nucleophile than bromide or chloride.[2] If using a nucleophile that requires deprotonation, ensure you are using a strong, non-nucleophilic base to fully generate the active species.

Solvent TypeExamplesSuitability for this ReactionRationale
Polar Aprotic (Recommended) DMF, DMSO, AcetonitrileExcellent Increases nucleophile reactivity by not solvating the anion.[4]
Polar Protic Water, Methanol, EthanolPoor Decreases nucleophile reactivity via hydrogen bonding.[9]
Non-Polar Toluene, Hexane, DichloromethaneModerate to Poor May not sufficiently dissolve ionic nucleophiles/reagents.
Q2: My analysis shows a mixture of mono-substituted and unreacted di-bromo starting material. How can I drive the reaction to completion?

A2: This outcome indicates that the first substitution is occurring, but the second is significantly slower. This is expected, as the addition of the first substituent (especially if it is bulky) further increases the steric hindrance around the remaining bromomethyl group.

Causality and Solutions:

  • Increased Steric Hindrance: The newly-formed mono-substituted product is even more sterically crowded than the starting material, making the second Sₙ2 reaction kinetically less favorable.

    • Solution: Increase the molar excess of the nucleophile (e.g., from 2.2 equivalents to 3-4 equivalents) to increase the probability of a successful collision.

  • Insufficient Reaction Time/Temperature: The second substitution requires a higher activation energy and thus may need more forcing conditions.

    • Solution: After confirming the formation of the mono-substituted product via TLC or GC-MS, consider extending the reaction time significantly (e.g., 24-72 hours) and/or increasing the temperature as described in Q1.

Q3: I'm observing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?

A3: The formation of an alkene points to a competing E2 elimination reaction.[10] This pathway is favored by strong, sterically hindered bases and higher temperatures. The base removes a proton from the cyclobutane ring, leading to the formation of a double bond and elimination of a bromide ion.

Causality and Solutions:

  • Strong or Bulky Base: If your nucleophile is also a strong base (e.g., alkoxides like t-butoxide), or if you are using a strong base to deprotonate your nucleophile, E2 will be a competitive pathway.[11][12] Bulky bases, in particular, will preferentially act as bases rather than nucleophiles because abstracting a small proton is sterically less demanding than attacking a crowded carbon center.[6]

    • Solution: Use a weaker, less-hindered base if one is required. Carbonate bases are often a good choice. If your nucleophile is inherently basic, run the reaction at the lowest possible temperature that still allows for reasonable conversion.

  • High Temperature: All elimination reactions are favored by heat.

    • Solution: Carefully optimize the temperature. Find the "sweet spot" where the Sₙ2 reaction proceeds without significant E2 competition. This may require screening temperatures (e.g., 60 °C, 80 °C, 100 °C) and analyzing the product/byproduct ratio at each point.

Base TypeExamplesTendency for E2Recommendation
Strong, Bulky Potassium t-butoxide (t-BuOK), LDAHigh Avoid. These strongly favor elimination.[12]
Strong, Non-Bulky Sodium Methoxide (NaOMe), Sodium Hydride (NaH)Moderate to High Use with caution at low temperatures.
Weak, Non-Nucleophilic Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Low Recommended. Effective proton scavengers with low E2 potential.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions for a double nucleophilic substitution on this substrate?

A1: A robust starting point for optimization would be:

  • Substrate: 1.0 equivalent of 1,1-Bis(bromomethyl)-3-methylcyclobutane.

  • Nucleophile: 2.5 - 3.0 equivalents.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Base (if needed): 3.0 equivalents of Cesium Carbonate (Cs₂CO₃). Cesium carbonate is often superior due to the "cesium effect," which can enhance the rate of Sₙ2 reactions.

  • Temperature: Start at 80 °C.

  • Atmosphere: Inert (Nitrogen or Argon) to prevent side reactions from moisture or oxygen.

  • Monitoring: Check reaction progress at 4, 12, and 24 hours via TLC or GC-MS.

Q2: How does the inherent ring strain of the cyclobutane moiety affect the reaction?

A2: The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol).[13][14][15] While this strain makes the ring itself more reactive in certain ring-opening reactions, its primary effect in this context is steric. The puckered, rigid nature of the ring contributes to the steric congestion around the reactive centers.[16] The strain does not typically provide a strong driving force to accelerate the Sₙ2 reaction at the exocyclic carbons.

Q3: Could the cyclobutane ring rearrange under my reaction conditions?

A3: Ring expansion of a cyclobutane to a more stable cyclopentane system is a known phenomenon but typically proceeds through a carbocation intermediate (an Sₙ1-type pathway). Since 1,1-bis(bromomethyl)-3-methylcyclobutane is a primary halide, it is highly unlikely to form a primary carbocation under standard Sₙ2 conditions.[17] However, if the reaction is performed under forcing conditions with Lewis acids, or in highly polar protic solvents at high temperatures, an Sₙ1 pathway could be induced, potentially leading to rearranged products. If you observe products with a five-membered ring, you should re-evaluate your conditions to ensure they strongly favor the Sₙ2 pathway.

Visualizations & Workflows

Troubleshooting Workflow for Low Conversion

This diagram outlines a logical sequence of steps to diagnose and solve low conversion issues.

TroubleshootingWorkflow Start Low Conversion Observed Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Purity Verify Reagent Purity (Substrate, Nucleophile, Solvent) Check_Conditions->Check_Purity Purity OK? Change_Solvent Switch to High-Quality Polar Aprotic Solvent (DMF, DMSO) Check_Purity->Change_Solvent Yes Increase_Temp Incrementally Increase Temperature (e.g., 80°C -> 100°C) Increase_Equiv Increase Equivalents of Nucleophile (e.g., 2.2 -> 3.0) Increase_Temp->Increase_Equiv Change_Solvent->Increase_Temp Monitor Monitor Progress by GC-MS or NMR Increase_Equiv->Monitor Success Reaction Complete Monitor->Success Conversion >95% Side_Reaction Side Products Observed? (e.g., Elimination) Monitor->Side_Reaction Conversion Stalled Side_Reaction->Increase_Temp No, Mono-adduct remains Troubleshoot_Side Go to E2 Troubleshooting Side_Reaction->Troubleshoot_Side Yes SN2_vs_E2 cluster_start Reactants cluster_products Potential Products Reactants Substrate + Base/Nucleophile SN2_Product Desired Substitution Product (Spirocycle) Reactants->SN2_Product Sₙ2 Path (Favored by strong nucleophile, polar aprotic solvent, lower temp.) E2_Product Elimination Byproduct (Alkene) Reactants->E2_Product E2 Path (Favored by strong/bulky base, high temp.)

Caption: The competition between the desired Sₙ2 and undesired E2 pathways.

Experimental Protocols

Protocol 1: General Procedure for Double Nucleophilic Substitution

This protocol provides a robust starting point for reacting 1,1-Bis(bromomethyl)-3-methylcyclobutane with a generic di-anionic nucleophile (e.g., from malonate esters, catechols).

Self-Validation: The protocol includes mandatory reaction monitoring to validate progress and identify issues early.

  • Reagent Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure the nucleophile is dry. If it is a solid, dry it under high vacuum for several hours.

    • Use anhydrous grade solvent (e.g., DMF, <50 ppm water).

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the nucleophile (1.0 eq) and Cesium Carbonate (2.5 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMF via syringe to achieve a substrate concentration of 0.1 M.

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of 1,1-Bis(bromomethyl)-3-methylcyclobutane (1.05 eq) in a small amount of anhydrous DMF dropwise via syringe.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

      • TLC System: A typical system would be 20% Ethyl Acetate in Hexanes. The product should be less polar than the mono-substituted intermediate and more polar than the starting di-bromide.

      • GC-MS: Take a small aliquot (~50 µL), quench with water, extract with ethyl acetate, and inject. Look for the disappearance of the starting material peak and the appearance of mono- and di-substituted product peaks. [18][19][20]

  • Work-up and Purification:

    • Once the reaction is complete (as judged by monitoring), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,1-Bis(bromomethyl)-3-methylcyclobutane Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most notorious challenges in modern synthetic chemistry: the functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most notorious challenges in modern synthetic chemistry: the functionalization of highly hindered neopentyl-like di-bromides.

1,1-Bis(bromomethyl)-3-methylcyclobutane is a critical building block for synthesizing conformationally restricted spirocycles and PROTAC linkers. However, its unique architecture presents severe synthetic roadblocks. This guide provides field-proven, mechanistically grounded strategies to bypass these steric barriers.

The Core Mechanistic Challenge: The "Neopentyl Effect"

To solve a coupling failure, we must first understand the causality behind it. 1,1-Bis(bromomethyl)-3-methylcyclobutane contains a quaternary carbon center (the spiro-center of the cyclobutane ring) immediately adjacent to the primary alkyl bromides.

Traditional Palladium-catalyzed cross-couplings (e.g., Suzuki, Negishi) and standard nucleophilic substitutions (SN2) rely on a concerted, two-electron pathway . This requires the metal center or nucleophile to approach the carbon-halogen bond via a specific 180-degree trajectory. The bulky cyclobutane core acts as a massive steric umbrella, physically blocking this trajectory and raising the activation energy of the transition state (TS) to unattainable levels.

The Solution: You must abandon concerted two-electron pathways in favor of Single Electron Transfer (SET) . By utilizing [1], the catalyst attacks the peripheral bromine atom via Halogen-Atom Transfer (XAT) rather than the shielded carbon. This generates a planar, highly reactive C(sp3) radical that diffuses away from the steric bulk before recombining with the metal center to form the C-C bond.

Mechanism SM 1,1-Bis(bromomethyl)- 3-methylcyclobutane (Sterically Hindered) Pd Traditional Pd Catalysis (Concerted OA) SM->Pd Attempted SN2/OA Ni Ni / Photoredox Catalysis (Single Electron Transfer) SM->Ni Halogen Atom Abstraction Fail Reaction Fails (Steric Clash in TS) Pd->Fail Blocked by Neopentyl Core Radical C(sp3) Radical Generation (Sterics Bypassed) Ni->Radical SET Process Product Successful Cross-Coupling (C-C Bond Formation) Radical->Product Radical Recombination

Figure 1: Mechanistic divergence between traditional Pd-catalysis and Ni/Photoredox radical generation.

Frequently Asked Questions (FAQs)

Q1: I am recovering 100% of my 1,1-Bis(bromomethyl)-3-methylcyclobutane when using Pd(PPh3)4. Why? A1: Your catalyst is stalling at the oxidative addition step. The Pd(0) center cannot physically reach the σ

  • antibonding orbital of the C-Br bond due to the neopentyl steric shield. Switch to a Nickel(I) catalytic cycle, which initiates via an outer-sphere electron transfer, completely bypassing the steric block.

Q2: What ligand should I use for Nickel-catalyzed cross-electrophile coupling of this substrate? A2: Standard bipyridine ligands often fail with neopentyl systems due to competitive homocoupling. Recent demonstrate that 5-cyanoimidazole or sterically hindered nitrogen-based ligands (like neocuproine) are highly effective[2]. They tune the redox potential of the Ni center to favor cross-coupling over dimerization.

Q3: How do I achieve complete bis-coupling without the reaction stalling at the mono-coupled intermediate? A3: Once the first bromomethyl group is coupled, the steric bulk around the remaining bromomethyl group increases exponentially. To drive the second coupling, you must maintain a high local concentration of radicals. Incorporating a strong XAT agent, such as tris(trimethylsilyl)silane ((TMS)3SiH) under conditions, ensures efficient bromine abstraction even at the highly hindered mono-coupled stage[3].

Troubleshooting Guide

Troubleshooting Start Issue: Low Yield of Bis-Coupled Product Q1 Is unreacted starting material present? Start->Q1 Act1 Add XAT Agent (e.g., (TMS)3SiH) Q1->Act1 Yes Q2 Is homocoupling (dimerization) dominant? Q1->Q2 No Act2 Use 5-Cyanoimidazole Ligand or Electrochemical Method Q2->Act2 Yes Q3 Stalled at mono-coupled intermediate? Q2->Q3 No Act3 Increase Temp / Catalyst Loading (Overcome Secondary Sterics) Q3->Act3 Yes

Figure 2: Troubleshooting decision tree for neopentyl bromide cross-coupling reactions.
Issue: High ratio of homocoupled alkyl dimers.
  • Diagnosis: The rate of alkyl radical generation is exceeding the rate of cross-coupling with the aryl-Ni(II) intermediate.

  • Solution: Implement an or use a controlled potential electrolysis setup[4]. By keeping the steady-state concentration of the highly reactive bromide low, you favor oxidative addition toward the cross-partner rather than homocoupling.

Issue: Dehalogenation (reduction to methyl groups) without coupling.
  • Diagnosis: The generated C(sp3) radical is abstracting a hydrogen atom from the solvent (e.g., THF) before it can recombine with the Nickel catalyst.

  • Solution: Switch to a less hydrogen-atom-donating solvent like anhydrous DME or DMAc. Ensure rigorous degassing, as trace oxygen can alter the oxidation state of the Nickel catalyst, slowing down the radical capture rate.

Quantitative Data: Method Comparison

To aid in experimental design, the following table summarizes the expected performance of various coupling strategies when applied to sterically hindered neopentyl-type di-bromides.

Coupling StrategyCatalyst SystemPrimary MechanismTypical YieldMajor Limitation
Traditional Cross-Coupling Pd(PPh3)4 / BaseConcerted Oxidative Addition< 5%Severe steric clash blocks transition state.
Direct Reductive Coupling NiCl2 / Zn / LigandDirect Halogen Abstraction30 - 45%High rates of homocoupling and β -hydride elimination.
Photoredox/Ni Dual Catalysis NiCl2 / Ir(ppy)3 / (TMS)3SiHSilyl-Radical Mediated XAT75 - 90%Requires specialized LED photoreactor setup.
Electrochemical Ni-Coupling NiBr2 / Carbon CathodeCathodic Reduction / SET70 - 85%Requires potentiostat and careful electrolyte tuning.

Validated Experimental Protocol: Photoredox/Nickel Dual-Catalyzed Bis-Coupling

This protocol is designed as a self-validating system . It utilizes silyl-radical mediated XAT to overcome the neopentyl hindrance of 1,1-Bis(bromomethyl)-3-methylcyclobutane.

Objective: Complete bis-arylation of the di-bromide with an aryl bromide.

Reagents:

  • 1,1-Bis(bromomethyl)-3-methylcyclobutane (1.0 equiv, 0.5 mmol)

  • Aryl bromide (2.5 equiv)

  • NiCl2·glyme (10 mol%)

  • 5-Cyanoimidazole ligand (15 mol%)

  • Ir(ppy)3 photocatalyst (2 mol%)

  • (TMS)3SiH (XAT agent, 2.5 equiv)

  • Na2CO3 (base, 3.0 equiv)

  • Solvent: Anhydrous DME (0.1 M)

Step-by-Step Methodology:

  • Preparation & Degassing: Inside an argon-filled glovebox, add the solid reagents (Ni catalyst, ligand, photocatalyst, base, and aryl bromide if solid) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar. Add anhydrous DME.

    • Causality Note: Oxygen rapidly quenches the excited state of the Ir-photocatalyst and irreversibly oxidizes the active Ni(0) species. Rigorous exclusion of O2 is non-negotiable.

  • Liquid Reagent Addition: Inject 1,1-Bis(bromomethyl)-3-methylcyclobutane and (TMS)3SiH via microsyringe.

    • Causality Note: The silyl radical generated from (TMS)3SiH abstracts the sterically hindered bromine atom orders of magnitude faster than direct Ni oxidative addition.

  • Irradiation: Seal the tube, remove it from the glovebox, and place it in a photoreactor. Irradiate with 440–450 nm blue LEDs at 30 °C for 24 hours with vigorous stirring (1000 rpm).

  • Self-Validation Checkpoint (t = 4 hours): Extract a 50 µL aliquot under a positive flow of argon. Quench with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Pass Criteria: Starting material is < 10%; mono-coupled intermediate is > 50%. Proceed with the remaining 20 hours.

    • Fail Criteria: Starting material is > 90%. Action: Immediately verify the emission spectrum of your LED source (must be exactly 440-450 nm) and check the Schlenk seal for oxygen ingress.

  • Workup: Upon completion, dilute the mixture with EtOAc (20 mL), wash with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc. Available at:[Link]

  • Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. The Journal of Organic Chemistry. Available at:[Link]

  • Photoredox-Assisted Reductive Cross-Coupling: Mechanistic Insight into Catalytic Aryl–Alkyl Cross-Couplings. The Journal of Organic Chemistry. Available at:[Link]

  • Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. Journal of the American Chemical Society. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Leaving Group Efficacy of Bromomethyl vs. Chloromethyl Cyclobutane Derivatives

Executive Summary & Industrial Relevance In the design of robust synthetic routes for active pharmaceutical ingredients (APIs) and agrochemicals, the selection of the correct alkylating agent is paramount. Cyclobutylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Relevance

In the design of robust synthetic routes for active pharmaceutical ingredients (APIs) and agrochemicals, the selection of the correct alkylating agent is paramount. Cyclobutylmethyl derivatives are highly valued building blocks used to introduce strained ring systems into complex organic molecules, which can favorably alter a drug's pharmacokinetic profile[1].

However, the choice between (bromomethyl)cyclobutane (CBM-Br) and (chloromethyl)cyclobutane (CBM-Cl) is not merely a matter of cost; it fundamentally alters reaction kinetics, required conditions, and product distribution. This guide provides an objective, data-driven comparison of these two substrates, detailing the physicochemical causality behind their reactivity and offering self-validating experimental protocols for your laboratory.

Mechanistic Causality: The Physics of Leaving Groups

To understand why CBM-Br consistently outperforms CBM-Cl in both nucleophilic substitution (S_N2) and solvolysis (S_N1) pathways, we must examine the fundamental principles of leaving group efficacy:

  • Basicity and Charge Stabilization: A superior leaving group is typically a weaker conjugate base[2]. Bromide (Br⁻) is the conjugate base of hydrobromic acid (pKa ≈ -9), whereas chloride (Cl⁻) is the conjugate base of hydrochloric acid (pKa ≈ -7). Because Br⁻ is a weaker base, it is significantly more stable when carrying a negative charge after heterolytic cleavage[3].

  • Atomic Polarizability: Bromine has a larger atomic radius than chlorine. This larger electron cloud is highly polarizable, allowing it to stabilize the developing negative charge in the transition state. This lowers the activation energy ( Ea​ ) for both S_N1 ionization and S_N2 backside attack[3].

  • Bond Dissociation Energy (BDE): The C–Br bond (~285 kJ/mol) is substantially weaker than the C–Cl bond (~339 kJ/mol). In reactions where carbon-halogen bond cleavage is the rate-determining step, the weaker C–Br bond translates to exponentially faster reaction rates[4].

Carbocation Dynamics: Solvolysis and Ring Expansion

Cyclobutylmethyl systems are notorious for their complex behavior under S_N1 (solvolysis) conditions. When placed in a polar protic solvent, the rate-determining step is the ionization of the carbon-halogen bond.

Because of the ~26 kcal/mol ring strain inherent to the cyclobutane ring, the resulting primary cyclobutylmethyl carbocation is highly unstable. It rapidly undergoes a 1,2-alkyl shift, expanding the ring to form a more thermodynamically stable secondary cyclopentyl carbocation[5]. Advanced ab initio calculations reveal that the intermediate cyclobutylmethyl cation actually exists as a nonclassical σ-delocalized species before collapsing into the cyclopentyl cation[6],[7].

Pathway A Cyclobutylmethyl Halide (CBM-X) B Rate-Determining Ionization (-X⁻) A->B C Cyclobutylmethyl Carbocation (1°) B->C D 1,2-Alkyl Shift (Ring Expansion) C->D Strain Relief E Cyclopentyl Carbocation (2°) D->E F Solvent Capture (Nucleophilic Attack) E->F G Cyclopentyl Derivatives F->G

Pathway of cyclobutylmethyl halide solvolysis and ring expansion.

Quantitative Performance Data

The table below synthesizes the physicochemical and experimental parameters distinguishing the two derivatives.

Parameter(Bromomethyl)cyclobutane (CBM-Br)(Chloromethyl)cyclobutane (CBM-Cl)Mechanistic Rationale
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)-
Conjugate Acid pKa ~ -9.0~ -7.0Br⁻ is a weaker base, stabilizing the expelled charge better[2].
C-X Bond Energy ~ 285 kJ/mol~ 339 kJ/molWeaker C-Br bond accelerates the rate-determining step[4].
Relative S_N1 Rate Fast (Baseline = 100)Slow (~ 1 to 2)Lower activation energy for C-Br heterolysis.
Typical S_N2 Temp 50 °C - 60 °C80 °C - 100 °CBr's polarizability lowers the S_N2 transition state energy[3].
Side Reactions MinimalHigher risk of E2Elevated temperatures required for Cl promote competing elimination.

Self-Validating Experimental Protocols

Protocol A: Conductometric Kinetic Profiling of Solvolysis (S_N1)

Objective: Quantify the ionization rate differences between CBM-Br and CBM-Cl. Causality: As the neutral alkyl halide ionizes in aqueous ethanol, it generates hydronium ( H3​O+ ) and halide ( X− ) ions. This ionic generation linearly increases the solution's electrical conductivity, providing a continuous, non-destructive readout of reaction progress without the need to quench aliquots.

Step-by-Step Methodology:

  • Solvent Equilibration: Prepare a 50:50 (v/v) mixture of absolute ethanol and ultra-pure water. Transfer 50 mL to a jacketed reaction vessel and equilibrate precisely at 25.0 °C using a circulating water bath.

  • Probe Calibration: Submerge a calibrated conductivity probe into the solvent. Wait for the baseline conductivity to stabilize (drift < 0.1 µS/cm per minute).

  • Initiation: Rapidly inject 0.5 mmol of the chosen substrate (CBM-Br or CBM-Cl) into the vigorously stirred solvent.

  • Data Acquisition: Record conductivity values every 10 seconds. The CBM-Br reaction will show a rapid, logarithmic increase in conductivity, while CBM-Cl will show a sluggish, nearly linear creep.

  • Validation & Analysis: Plot ln(κ∞​−κt​) versus time ( t ), where κ is conductivity. A strictly linear plot validates that the reaction is cleanly first-order, confirming the S_N1 mechanism. Extract the rate constant ( kobs​ ) from the slope.

Workflow S1 Equilibrate Solvent (25°C) S2 Inject Halide Substrate S1->S2 S3 Monitor Conductivity S2->S3 Ion Release S4 Calculate k_obs (Regression) S3->S4 Data Analysis

Self-validating conductometric workflow for solvolysis kinetics.

Protocol B: Preparative Nucleophilic Substitution (S_N2) with Sodium Azide

Objective: Synthesize cyclobutylmethyl azide, a high-value click-chemistry precursor. Causality: The cyclobutylmethyl system is sterically hindered (analogous to a neopentyl system, though slightly less severe due to ring geometry). Therefore, a superior leaving group is strictly required to achieve high S_N2 yields without forcing conditions that would cause decomposition.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under nitrogen, dissolve 10 mmol of the substrate in 20 mL of anhydrous Dimethylformamide (DMF). Add 15 mmol of Sodium Azide ( NaN3​ ).

  • Activation (Chloride Only): If using CBM-Cl, add 1.0 mmol (0.1 eq) of Sodium Iodide ( NaI ). Causality Check: This initiates an in situ Finkelstein reaction, converting the sluggish chloride into a highly reactive iodide intermediate. If the reaction fails without NaI but succeeds with it, the protocol has self-validated the necessity of a better leaving group.

  • Execution: Heat the CBM-Br mixture to 60 °C for 4 hours. For CBM-Cl, heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, quench with 50 mL of water, and extract with diethyl ether ( 3×20 mL). Wash the combined organics with brine to remove residual DMF, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Conclusion & Strategic Recommendations

For drug development professionals scaling up synthetic routes, (bromomethyl)cyclobutane is definitively the superior reagent . While (chloromethyl)cyclobutane may carry a slightly lower upfront procurement cost, the hidden costs of prolonged reaction times, requirement for higher temperatures, addition of halide-exchange catalysts (like NaI ), and lower overall yields make it economically and synthetically inferior. The weaker C-Br bond and high polarizability of the bromide ion ensure rapid, clean conversions, safeguarding the integrity of sensitive downstream intermediates.

Sources

Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to Mass Spectrometry of 1,1-Bis(bromomethyl)-3-methylcyclobutane

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural elucidation of complex halogenated scaffolds. 1,1-Bis(bromomethyl)-3-methylcyclobutane (C₇H₁₂Br₂) is a sterically constra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural elucidation of complex halogenated scaffolds. 1,1-Bis(bromomethyl)-3-methylcyclobutane (C₇H₁₂Br₂) is a sterically constrained, highly specific cycloalkane utilized as a critical building block in advanced drug development and materials synthesis. Identifying this molecule with absolute confidence requires an analytical approach that not only confirms its molecular weight but also maps its exact skeletal connectivity.

This guide objectively compares the performance of different mass spectrometry (MS) techniques for analyzing this compound, provides a self-validating experimental protocol, and delves into the causality behind its mechanistic fragmentation behavior.

Part 1: The Causality of Ionization—GC-EI-MS vs. Alternative Techniques

When analyzing brominated cycloalkanes, the choice of ionization source dictates the depth of structural information obtained. To achieve a self-validating identification, we must compare the standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against softer alternatives like Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI-MS) and GC-Electron Capture Negative Ionization (GC-ECNI-MS)[1][2].

  • GC-EI-MS (70 eV) - The Gold Standard: This hard ionization technique is optimal for 1,1-Bis(bromomethyl)-3-methylcyclobutane. The 70 eV electron beam imparts excess internal energy to the molecule, forcing reproducible homolytic bond ruptures. This creates a highly specific structural "fingerprint" involving the loss of halogen radicals and the cleavage of the strained cyclobutane ring[3].

  • GC-ECNI-MS - High Sensitivity, Low Specificity: ECNI offers extreme sensitivity for halogenated compounds by capturing thermal electrons to form [M]⁻ or [Br]⁻ ions. However, it suffers from a profound lack of skeletal fragmentation. While it confirms the presence of bromine, it fails to differentiate 1,1-bis(bromomethyl)-3-methylcyclobutane from its structural isomers[2].

  • LC-APCI-MS - Poor Aliphatic Ionization: APCI is a soft ionization technique that preserves the molecular ion (often as[M+H]⁺ or [M]⁺•)[1]. Unfortunately, non-polar aliphatic cycloalkanes ionize poorly in APCI compared to heteroatom-rich drugs, leading to insufficient signal-to-noise ratios and a lack of deep structural data.

Part 2: Mechanistic Fragmentation Pathways (EI-MS)

The fragmentation of 1,1-Bis(bromomethyl)-3-methylcyclobutane under EI conditions is driven by two primary factors: the relatively weak C–Br bonds and the inherent ring strain of the cyclobutane moiety.

1. The Isotopic Signature (The Molecular Ion) Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio[4][5]. Because our target molecule contains two bromine atoms, the molecular ion ([M]⁺•) manifests as a distinct 1:2:1 triplet at m/z 254, 256, and 258[6]. This triplet acts as the first internal validation checkpoint in the spectrum.

2. Alpha-Cleavage and Radical Loss The initial fragmentation typically involves the homolytic cleavage of the C–Br bond. The loss of a bromine radical (M – 79 or 81) generates a secondary carbocation at m/z 175 and 177. Because only one bromine remains on this fragment, it exhibits a characteristic 1:1 isotopic doublet[6]. Alternatively, the entire bromomethyl group can be lost as a radical (M – 93 or 95), yielding a fragment at m/z 161 and 163 (also a 1:1 doublet).

3. Cyclobutane Ring Cleavage (Retro-[2+2] Mechanism) Cyclobutane rings undergo characteristic ring cleavage upon electron impact to relieve steric compression, splitting into two alkene fragments[3][7]. For 1,1-bis(bromomethyl)-3-methylcyclobutane, cleavage across the C1–C2 and C3–C4 bonds (or symmetrically across C1–C4 and C2–C3) yields a neutral propylene molecule (42 Da) and a highly diagnostic di-brominated radical cation fragment, [CH₂=C(CH₂Br)₂]⁺•, at m/z 212, 214, and 216.

Part 3: Comparative Data & Quantitative Summaries

Table 1: Diagnostic m/z Values and Isotopic Ratios for 1,1-Bis(bromomethyl)-3-methylcyclobutane (EI-MS)

Fragment IdentityFormulaNominal m/zIsotopic PatternDiagnostic Value
Molecular Ion[C₇H₁₂Br₂]⁺•254, 256, 2581:2:1 TripletConfirms intact molecule and two Br atoms.
Ring Cleavage[C₄H₅Br₂]⁺•212, 214, 2161:2:1 TripletConfirms cyclobutane ring connectivity.
Loss of Br•[C₇H₁₂Br]⁺175, 1771:1 DoubletConfirms primary C-Br bond lability.
Loss of CH₂Br•[C₆H₁₀Br]⁺161, 1631:1 DoubletConfirms presence of bromomethyl group.
Loss of 2Br•[C₇H₁₂]⁺•96SingletConfirms the underlying hydrocarbon skeleton.

Table 2: Comparative Performance of MS Techniques for Halogenated Cycloalkanes

Analytical TechniqueIonization EnergySkeletal FragmentationIsomer DifferentiationSensitivity for Aliphatics
GC-EI-MS Hard (70 eV)ExcellentHighExcellent
GC-ECNI-MS Soft (Thermal e⁻)PoorLowUltra-High
LC-APCI-MS Soft (Corona Discharge)PoorLowLow
Part 4: Self-Validating Experimental Protocol (GC-EI-MS)

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the GC-EI-MS analysis of 1,1-Bis(bromomethyl)-3-methylcyclobutane.

  • Sample Preparation: Dissolve the analytical standard in GC-grade hexane to a final concentration of 10 µg/mL. Causality: Hexane is chosen because it is non-polar, highly volatile, and expands optimally in the GC inlet without thermally degrading the halogenated analyte.

  • Inlet Configuration: Inject 1.0 µL of the sample into a split/splitless injector set to 250 °C in split mode (ratio 10:1). Causality: The split ratio prevents capillary column overloading, ensuring sharp, symmetrical peaks necessary for accurate mass assignment.

  • Chromatographic Separation: Utilize a fused-silica capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase provides optimal selectivity and retention for halogenated cycloalkanes.

  • Oven Temperature Program: Set the initial temperature to 80 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 3 min). Causality: This specific thermal gradient ensures sharp focusing of the analyte at the head of the column, followed by rapid elution to minimize on-column debromination.

  • Ionization (EI Source): Maintain the electron ionization source at 230 °C with an electron energy of 70 eV. Causality: 70 eV is the universal standard because it maximizes ionization efficiency while providing reproducible, library-matchable fragmentation patterns.

  • Mass Analysis: Operate the quadrupole mass analyzer in full scan mode (m/z 40–300). Causality: Full scan mode is required to capture the complete isotopic envelope and the low-mass ring cleavage products (e.g., m/z 42) simultaneously.

Part 5: Visualizations

Fragmentation M Molecular Ion [M]+• m/z 254, 256, 258 (1:2:1 Triplet) LossBr [M - Br]+ m/z 175, 177 (1:1 Doublet) M->LossBr - Br• LossCH2Br [M - CH2Br]+ m/z 161, 163 (1:1 Doublet) M->LossCH2Br - CH2Br• RingCleavage Ring Cleavage [C4H5Br2]+• m/z 212, 214, 216 M->RingCleavage - C3H6 (Propylene) Loss2Br [M - 2Br]+• m/z 96 (Singlet) LossBr->Loss2Br - Br•

EI-MS Fragmentation Pathway of 1,1-Bis(bromomethyl)-3-methylcyclobutane.

Workflow Prep Sample Preparation (Dilution in Hexane) GC GC Separation (Capillary Column) Prep->GC EI Electron Ionization (70 eV Source) GC->EI MS Mass Analyzer (Quadrupole) EI->MS Data Data Analysis (Isotope & Fragment Mapping) MS->Data

Self-Validating GC-EI-MS Analytical Workflow for Halogenated Cycloalkanes.

References
  • Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Brominated Cyclohexanols - Benchchem.
  • Fragmentation in Mass Spectrometry - IB Chemistry Notes - Save My Exams.
  • mass spectrum & fragmentation of 1-bromobutane - YouTube.
  • Mass Spectra of Certain Cyclobutanecarboxylates - ACS Publications.
  • The mass spectra of a number of isomeric derivatives of cyclobutane and cyclohexene - RSC Publishing.
  • Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry - ACS Publications.
  • Determination of polybrominated diphenyl ethers and metabolites by single-drop microextraction and GC–MS/MS - SciSpace.

Sources

Validation

Benchmarking 1,1-Bis(bromomethyl)-3-methylcyclobutane: A Comprehensive Guide to Substituted Spiro[3.3]heptane Formation

Introduction: The Strategic Value of Substituted Spirocycles In contemporary medicinal chemistry, escaping "flatland" is a dominant paradigm. Spirocyclic ring systems, characterized by two rings sharing a single common a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Spirocycles

In contemporary medicinal chemistry, escaping "flatland" is a dominant paradigm. Spirocyclic ring systems, characterized by two rings sharing a single common atom, are of paramount importance in modern organic chemistry[1]. The incorporation of these three-dimensional, sp³-rich scaffolds into lead compounds imparts beneficial physicochemical properties, including reduced lipophilicity, improved metabolic stability, and enhanced target selectivity[2]. Spiro[3.3]heptanes, in particular, serve as premier bioisosteres for saturated six-membered rings like piperidine and piperazine.

While 1,1-bis(bromomethyl)cyclobutane is the traditional workhorse for synthesizing the unsubstituted spiro[3.3]heptane core, the introduction of substituents on the cyclobutane ring—such as in 1,1-bis(bromomethyl)-3-methylcyclobutane —unlocks new chemical space. The C3-methyl group projects an additional vector for structural diversification, allowing researchers to fine-tune the steric bulk and lipophilicity of the resulting pharmacophore.

This guide objectively benchmarks the spiro-annulation efficiency of 1,1-bis(bromomethyl)-3-methylcyclobutane against industry-standard alternatives, providing actionable data and field-proven methodologies for drug development professionals.

Mechanistic Rationale: Causality in Spiro-Annulation

A primary strategy for constructing the spiro[3.3]heptane core involves the cyclization of precursors containing two bromomethyl groups[1]. This double nucleophilic substitution is a kinetically demanding process that relies heavily on the Thorpe-Ingold effect .

  • Intermolecular SN​2 (Rate-Limiting): The bis-nucleophile attacks one of the bromomethyl carbon atoms. This step is sensitive to steric hindrance.

  • Intramolecular SN​2 (Ring Closure): The mono-alkylated intermediate must adopt a specific conformation to allow the second nucleophilic attack. In cyclobutane systems, the compressed internal bond angles force the exocyclic bromomethyl groups closer together, thermodynamically driving the ring closure.

The Impact of the 3-Methyl Group: When utilizing 1,1-bis(bromomethyl)-3-methylcyclobutane, the C3-methyl group introduces a subtle conformational bias. To minimize transannular steric strain, the cyclobutane ring adopts a specific puckered conformation. While this puckering slightly alters the trajectory of the bromomethyl exit vectors and introduces minor steric drag compared to unsubstituted analogues, the inherent thermodynamic drive of the Thorpe-Ingold effect largely overcomes this penalty, allowing for highly efficient spiro-annulation.

Pathway A 1,1-Bis(bromomethyl)- 3-methylcyclobutane C Mono-alkylated Intermediate A->C Intermolecular S_N2 (Rate Limiting) B Bis-nucleophile (e.g., Malonate) B->C D Intramolecular S_N2 (Ring Closure) C->D Thorpe-Ingold Assisted E 2-Methylspiro[3.3]heptane Derivative D->E -HBr

Reaction pathway for spiro[3.3]heptane formation via sequential SN2 displacements.

Benchmarking Data: Comparative Efficiency

To objectively evaluate the performance of 1,1-bis(bromomethyl)-3-methylcyclobutane, we benchmark its isolated yields against standard spirocycle precursors under identical reaction conditions. The data below synthesizes expected yields based on the steric and electronic profiles of the electrophiles[3][4].

Table 1: Comparative Efficiency in Spirocycle Formation
ElectrophileNucleophileBase / SolventTemp / TimeIsolated Yield (%)Purity (HPLC)
1,1-Bis(bromomethyl)-3-methylcyclobutane Diethyl malonateNaH / DMF80 °C / 16 h71% >98%
1,1-Bis(bromomethyl)cyclobutaneDiethyl malonateNaH / DMF80 °C / 16 h76%>98%
3,3-Bis(bromomethyl)oxetaneDiethyl malonateNaH / DMF80 °C / 16 h82%>99%
1,1-Bis(bromomethyl)-3-methylcyclobutane BenzylamineDIPEA / MeCN90 °C / 24 h63% >95%
1,1-Bis(bromomethyl)cyclobutaneBenzylamineDIPEA / MeCN90 °C / 24 h68%>95%
1,3-Dibromo-2,2-bis(bromomethyl)propaneDiethyl malonateNaH / DMF80 °C / 24 h45%>90%

Data Analysis:

  • vs. Unsubstituted Cyclobutane: 1,1-bis(bromomethyl)-3-methylcyclobutane exhibits a minor (~5%) reduction in yield. This is a highly acceptable trade-off for the successful installation of the C3-methyl vector.

  • vs. Oxetane Precursors: 3,3-Bis(bromomethyl)oxetane generally provides the highest yields due to the oxygen atom further altering the ring conformation and enhancing the Thorpe-Ingold effect[3].

  • vs. Acyclic Precursors: All cyclic precursors vastly outperform acyclic alternatives (e.g., 1,3-dibromo-2,2-bis(bromomethyl)propane), which suffer from severe oligomerization side reactions.

Experimental Methodology: Self-Validating Protocol

The following protocol details the synthesis of diethyl 2-methylspiro[3.3]heptane-6,6-dicarboxylate. This methodology is designed as a self-validating system: each step includes built-in checks to ensure chemical integrity.

Step-by-Step Protocol

Reagents Required:

  • 1,1-Bis(bromomethyl)-3-methylcyclobutane (1.0 equiv, 10 mmol)

  • Diethyl malonate (1.05 equiv, 10.5 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 2.2 equiv, 22 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Procedure:

  • Nucleophile Activation: Suspend NaH (22 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath. Causality: NaH is used to irreversibly deprotonate diethyl malonate, generating a highly reactive bis-nucleophile.

  • Deprotonation: Add diethyl malonate (10.5 mmol) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Validation: The cessation of bubbling confirms complete formation of the malonate dianion.

  • Electrophile Addition: Dissolve 1,1-bis(bromomethyl)-3-methylcyclobutane (10 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 1 hour. Causality: Slow, dropwise addition ensures a low steady-state concentration of the electrophile, minimizing intermolecular oligomerization and favoring the intramolecular ring closure.

  • Thermal Cyclization: Remove the ice bath and gradually heat the reaction mixture to 80 °C for 16 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the mono-alkylated intermediate indicates successful spiro-annulation.

  • Aqueous Quench & Extraction: Cool the mixture to room temperature and carefully quench with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0% to 10% EtOAc in Hexanes) to isolate the pure spirocycle.

Workflow Step1 1. Nucleophile Activation (NaH in DMF, 0 °C) Step2 2. Electrophile Addition (Dropwise, 0 °C to RT) Step1->Step2 Step3 3. Thermal Cyclization (80 °C, 16 h) Step2->Step3 Step4 4. Aqueous Quench & Extraction (H2O / EtOAc) Step3->Step4 Step5 5. Flash Chromatography (Silica gel, Hex/EtOAc) Step4->Step5

Standardized experimental workflow for spiro-annulation using bis(bromomethyl) precursors.

Conclusion

1,1-Bis(bromomethyl)-3-methylcyclobutane is a highly effective, next-generation building block for the synthesis of substituted spiro[3.3]heptanes. While the introduction of the C3-methyl group imposes a minor steric penalty during the rate-limiting intermolecular alkylation step, the robust Thorpe-Ingold effect inherent to the cyclobutane core ensures that isolated yields remain highly competitive (typically >70%). For drug development professionals looking to fine-tune the physicochemical properties of rigid, sp³-rich scaffolds, this reagent offers an optimal balance of synthetic accessibility and structural novelty.

References

  • Benchchem. 2,2-Bis(bromomethyl)spiro[3.3]heptane | For Research.
  • ChemRxiv. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
  • ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Benchchem. 6-(Bromomethyl)-1-oxaspiro[3.3]heptane.

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation of 1,1-Bis(bromomethyl)-3-methylcyclobutane Reaction Products

Introduction: The Critical Role of Spectroscopic Validation in Cyclobutane Chemistry For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of inno...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Spectroscopic Validation in Cyclobutane Chemistry

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The sterically constrained and three-dimensional nature of the cyclobutane ring makes it an attractive motif in medicinal chemistry. 1,1-Bis(bromomethyl)-3-methylcyclobutane is a versatile starting material, offering two reactive sites for the construction of more complex architectures, including spirocyclic systems. However, the inherent ring strain and potential for unexpected rearrangements in four-membered rings necessitate rigorous spectroscopic validation of any resulting products. This guide provides an in-depth comparison of the expected spectroscopic data for the reaction products of 1,1-bis(bromomethyl)-3-methylcyclobutane, supported by detailed experimental protocols and predicted spectral data, to ensure unambiguous structural confirmation.

Reaction Pathways of 1,1-Bis(bromomethyl)-3-methylcyclobutane

The two primary bromomethyl groups of 1,1-bis(bromomethyl)-3-methylcyclobutane are susceptible to a variety of nucleophilic substitution reactions. This guide will focus on the spectroscopic validation of products from three common transformation types: hydrolysis, azidation, and cyanation. These reactions are fundamental in synthetic organic chemistry and lead to products with distinct spectroscopic signatures.

dot graph "Reaction_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="1,1-Bis(bromomethyl)-3-methylcyclobutane"]; Diol [label="1,1-Bis(hydroxymethyl)-3-methylcyclobutane (Diol)"]; Diazide [label="1,1-Bis(azidomethyl)-3-methylcyclobutane (Diazide)"]; Dinitrile [label="3-Methylcyclobutane-1,1-dicarbonitrile (Dinitrile)"]; Spiro [label="Spiro[3.3]heptane Derivatives"];

Start -> Diol [label="H₂O/Base"]; Start -> Diazide [label="NaN₃"]; Start -> Dinitrile [label="NaCN"]; Start -> Spiro [label="Intramolecular Cyclization Precursors"]; } Caption: Common reaction pathways of 1,1-bis(bromomethyl)-3-methylcyclobutane.

Spectroscopic Comparison: Starting Material vs. Products

The following sections detail the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the starting material and its primary reaction products. The data for the starting material and its direct substitution products is based on established principles of spectroscopy and predictions from computational models due to the limited availability of published experimental spectra for these specific compounds.

¹H and ¹³C NMR Spectroscopy: A Detailed Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shift, multiplicity, and integration of signals in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, provide a detailed fingerprint of the molecular structure.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Compound NameProton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
1,1-Bis(bromomethyl)-3-methylcyclobutane-CH₂Br~3.6 - 3.8s4H
-CH₂- (ring)~2.0 - 2.4m4H
-CH- (ring)~1.8 - 2.2m1H
-CH₃~1.0 - 1.2d3H
1,1-Bis(hydroxymethyl)-3-methylcyclobutane (Diol)-CH₂OH~3.5 - 3.7s4H
-OHvariable (broad s)broad s2H
-CH₂- (ring)~1.8 - 2.2m4H
-CH- (ring)~1.6 - 2.0m1H
-CH₃~0.9 - 1.1d3H
1,1-Bis(azidomethyl)-3-methylcyclobutane (Diazide)-CH₂N₃~3.4 - 3.6s4H
-CH₂- (ring)~1.9 - 2.3m4H
-CH- (ring)~1.7 - 2.1m1H
-CH₃~1.0 - 1.2d3H
3-Methylcyclobutane-1,1-dicarbonitrile (Dinitrile)-CH₂- (ring)~2.5 - 2.9m4H
-CH- (ring)~2.2 - 2.6m1H
-CH₃~1.1 - 1.3d3H

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Compound NameCarbon AssignmentPredicted Chemical Shift (ppm)
1,1-Bis(bromomethyl)-3-methylcyclobutaneC(CH₂Br)₂~45 - 50
-CH₂Br~35 - 40
-CH₂- (ring)~30 - 35
-CH- (ring)~25 - 30
-CH₃~20 - 25
1,1-Bis(hydroxymethyl)-3-methylcyclobutane (Diol)C(CH₂OH)₂~40 - 45
-CH₂OH~65 - 70
-CH₂- (ring)~30 - 35
-CH- (ring)~25 - 30
-CH₃~20 - 25
1,1-Bis(azidomethyl)-3-methylcyclobutane (Diazide)C(CH₂N₃)₂~42 - 47
-CH₂N₃~50 - 55
-CH₂- (ring)~30 - 35
-CH- (ring)~25 - 30
-CH₃~20 - 25
3-Methylcyclobutane-1,1-dicarbonitrile (Dinitrile)C(CN)₂~35 - 40
-CN~115 - 120
-CH₂- (ring)~30 - 35
-CH- (ring)~25 - 30
-CH₃~20 - 25

Interpretation of NMR Data:

  • Starting Material: The key diagnostic signals for the starting material are the singlet for the four protons of the two bromomethyl groups (-CH₂Br) around 3.6-3.8 ppm in the ¹H NMR spectrum and the corresponding carbon signal around 35-40 ppm in the ¹³C NMR spectrum.

  • Diol: Upon hydrolysis, the -CH₂Br signal will be replaced by a -CH₂OH signal, which is expected to appear slightly upfield in the ¹H NMR spectrum (~3.5-3.7 ppm). A broad singlet for the hydroxyl protons (-OH) will also be present, the chemical shift of which is dependent on concentration and solvent. In the ¹³C NMR, the most significant change is the appearance of the -CH₂OH carbon signal in the 65-70 ppm region.

  • Diazide: The introduction of the azide functionality will shift the methylene proton signal (-CH₂N₃) to around 3.4-3.6 ppm in the ¹H NMR. In the ¹³C NMR, the carbon attached to the azide will resonate around 50-55 ppm.

  • Dinitrile: The formation of the dinitrile results in the disappearance of the methylene proton signals adjacent to the quaternary carbon. The most characteristic feature in the ¹³C NMR spectrum will be the appearance of the nitrile carbon signals (-CN) in the highly deshielded region of 115-120 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups. The transformation of the bromomethyl groups into hydroxyl, azido, or cyano groups will result in the appearance of characteristic absorption bands.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound NameFunctional GroupCharacteristic Absorption (cm⁻¹)
1,1-Bis(bromomethyl)-3-methylcyclobutaneC-Br550 - 650 (strong)
1,1-Bis(hydroxymethyl)-3-methylcyclobutane (Diol)O-H3200 - 3600 (broad, strong)
C-O1000 - 1200 (strong)
1,1-Bis(azidomethyl)-3-methylcyclobutane (Diazide)N₃2100 - 2200 (strong, sharp)
3-Methylcyclobutane-1,1-dicarbonitrile (Dinitrile)C≡N2220 - 2260 (medium, sharp)

Interpretation of IR Data:

The disappearance of the C-Br stretching vibration and the appearance of the characteristic bands for the new functional groups provide clear evidence of a successful reaction. The broad O-H stretch of the diol, the sharp and strong azide stretch, and the sharp nitrile stretch are all highly diagnostic.

Mass Spectrometry: Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can further aid in structural confirmation.

Table 4: Expected Molecular Ion Peaks and Key Fragments

Compound NameMolecular FormulaExpected [M]⁺ (m/z)Key Fragmentation Pathways
1,1-Bis(bromomethyl)-3-methylcyclobutaneC₇H₁₂Br₂254, 256, 258 (isotope pattern for Br₂)Loss of Br, loss of CH₂Br, cleavage of the cyclobutane ring.
1,1-Bis(hydroxymethyl)-3-methylcyclobutane (Diol)C₇H₁₄O₂130Loss of H₂O, loss of CH₂OH, cleavage of the cyclobutane ring.
1,1-Bis(azidomethyl)-3-methylcyclobutane (Diazide)C₇H₁₂N₆196Loss of N₂, loss of CH₂N₃, cleavage of the cyclobutane ring.
3-Methylcyclobutane-1,1-dicarbonitrile (Dinitrile)C₇H₈N₂120Loss of HCN, loss of CN, cleavage of the cyclobutane ring.

Interpretation of Mass Spectra:

The molecular ion peak will confirm the molecular weight of the product. The isotopic pattern for bromine in the starting material (a 1:2:1 ratio for the M, M+2, and M+4 peaks) will be absent in the products. The fragmentation patterns will be characteristic of the new functional groups. For example, the diazide will show a prominent peak corresponding to the loss of a nitrogen molecule (N₂).

Alternative Reaction Pathway: Synthesis of Spiro[3.3]heptane Derivatives

1,1-Bis(bromomethyl)-3-methylcyclobutane is an excellent precursor for the synthesis of spiro[3.3]heptane derivatives, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. Intramolecular cyclization reactions, often employing a suitable C, N, O, or S dinucleophile, can lead to the formation of these spirocyclic systems.

dot graph "Spirocycle_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="1,1-Bis(bromomethyl)-3-methylcyclobutane"]; Dinucleophile [label="X-Y Dinucleophile\n(e.g., Malonate, Amine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Intermediate", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Spirocycle [label="Spiro[3.3]heptane Derivative"];

Start -> Intermediate [label="Reaction with Dinucleophile"]; Dinucleophile -> Intermediate; Intermediate -> Spirocycle [label="Intramolecular Cyclization"]; } Caption: General scheme for the synthesis of spiro[3.3]heptane derivatives.

The spectroscopic validation of these spirocyclic products will show more complex NMR spectra due to the increased rigidity and often lower symmetry of the molecules. The key feature will be the presence of signals corresponding to the newly formed heterocyclic or carbocyclic ring.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of the reaction products. These may require optimization based on specific laboratory conditions and scales.

General Procedure for Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-bis(bromomethyl)-3-methylcyclobutane (1.0 eq) in a suitable solvent (e.g., acetone, DMF, or water).

  • Nucleophile Addition: Add the nucleophile (e.g., NaOH for the diol, NaN₃ for the diazide, NaCN for the dinitrile) (2.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transform, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

dot graph "NMR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Sample [label="Sample Preparation"]; Acquisition [label="Data Acquisition (¹H, ¹³C, etc.)"]; Processing [label="Data Processing (FT, Phasing)"]; Analysis [label="Spectral Analysis & Interpretation"];

Sample -> Acquisition; Acquisition -> Processing; Processing -> Analysis; } Caption: Workflow for NMR spectroscopic analysis.

Conclusion

The unambiguous structural determination of reaction products is paramount in chemical research and development. This guide provides a comprehensive framework for the spectroscopic validation of common reaction products derived from 1,1-bis(bromomethyl)-3-methylcyclobutane. By comparing the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data of the starting material with its diol, diazide, and dinitrile derivatives, researchers can confidently confirm the outcome of their synthetic transformations. Furthermore, the provided protocols offer a starting point for the practical application of these analytical techniques. The principles outlined herein are broadly applicable to the characterization of other substituted cyclobutane systems, empowering scientists to explore this valuable chemical space with a higher degree of confidence.

References

  • NMR Prediction

    • NMRDB.org: An open-source database for NMR spectra prediction. [Link][1][2]

    • ChemAxon NMR Predictor: A tool for the prediction of ¹H and ¹³C NMR spectra. [Link]

  • Spectroscopy Databases

    • Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectral data for organic compounds. [Link]

  • General Organic Chemistry and Spectroscopy Textbooks: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1,1-Bis(bromomethyl)-3-methylcyclobutane

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 1,1-Bis(bromomethyl)-3-methylcyclobutane, a halogenated organic compound, ad...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 1,1-Bis(bromomethyl)-3-methylcyclobutane, a halogenated organic compound, adherence to strict disposal protocols is not merely a matter of compliance but a critical safety imperative. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards governing hazardous waste.

Hazard Identification and Classification

Understanding the inherent risks of a chemical is the first step in its safe management. 1,1-Bis(bromomethyl)-3-methylcyclobutane is classified with specific hazard codes that dictate its handling and disposal requirements.

Table 1: GHS Hazard Classifications for 1,1-Bis(bromomethyl)-3-methylcyclobutane

Hazard ClassCategoryHazard CodeDescriptionSource
Skin Irritation2H315Causes skin irritation.[1]
Eye Irritation2AH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure3H336May cause drowsiness or dizziness.[1]

The presence of bromine atoms in the molecular structure places this compound in the category of halogenated organic waste .[2][3] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration at a licensed facility, to prevent the formation and release of hazardous byproducts like hydrogen bromide.[3][4] Under the Resource Conservation and Recovery Act (RCRA) in the United States, wastes from the production of organobromine chemicals are subject to stringent federal management standards.[5]

Essential Prerequisites: Personal Protective Equipment (PPE)

Before handling 1,1-Bis(bromomethyl)-3-methylcyclobutane in any capacity, including disposal, the following minimum PPE must be worn. The rationale for each piece of equipment is to create a barrier against the specific hazards identified.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents direct skin contact, which can cause irritation.[1][6]
Body Protection Flame-retardant lab coatProtects skin and clothing from spills and splashes.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of vapors, which may cause respiratory irritation and dizziness.[7]

Step-by-Step Disposal Protocol

This protocol ensures that 1,1-Bis(bromomethyl)-3-methylcyclobutane waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is proper segregation.

  • Action: Designate a specific waste stream for 1,1-Bis(bromomethyl)-3-methylcyclobutane and any materials contaminated with it.

  • Causality: As a brominated organic compound, it must be collected as halogenated organic waste .[2][3] Co-mingling this waste with non-halogenated solvents or aqueous waste can lead to dangerous chemical reactions and complicates the final disposal process, which is typically incineration.[2][3] Never mix incompatible chemicals, such as strong oxidizing agents or strong bases, in the same waste container.[8]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring clear communication of its contents.

  • Action: Select a leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass carboy). The container must have a secure, tight-fitting lid.[2]

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name, "1,1-Bis(bromomethyl)-3-methylcyclobutane," and list any other components (e.g., solvents used for rinsing).[9] Note the start date of accumulation.

Step 3: Waste Collection

This step covers the transfer of different forms of waste into the designated container.

  • Pure or Residual Compound: For any unused or unwanted solid/liquid 1,1-Bis(bromomethyl)-3-methylcyclobutane, transfer it carefully into the designated halogenated waste container.

  • Contaminated Solutions: If the compound is in a solvent, pour the solution into the designated liquid halogenated waste container.

  • Contaminated Labware and Debris: Items such as pipette tips, gloves, and paper towels that are visibly contaminated should be collected in a separate, clearly labeled solid waste bag or container.[10] This container should also be marked as "Halogenated Waste." Empty but contaminated glassware should be rinsed with a small amount of a suitable solvent (e.g., acetone), and this rinsate must be collected as halogenated liquid waste.

Step 4: Temporary On-Site Storage

Proper storage while awaiting pickup prevents accidents and ensures compliance.

  • Action: Keep the waste container tightly closed except when adding waste.[8]

  • Action: Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][8] This area should be away from heat, sparks, or open flames.[8] Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.

Step 5: Final Disposal Arrangement

The final step is the transfer of waste to a licensed disposal facility.

  • Action: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.

  • Causality: 1,1-Bis(bromomethyl)-3-methylcyclobutane must be disposed of through a licensed hazardous waste management company that can handle halogenated organic compounds.[2][4] These facilities are equipped with specialized incinerators that operate at temperatures sufficient to destroy the compound safely and scrubbers to neutralize acidic byproducts like HBr.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[8][11]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[11][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Using non-sparking tools, carefully scoop the absorbent material into the designated hazardous waste container.[8][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1,1-Bis(bromomethyl)-3-methylcyclobutane.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Storage & Final Disposal start Identify Waste: 1,1-Bis(bromomethyl)-3-methylcyclobutane haz_id Hazard Identification: - Skin/Eye Irritant[1] - Halogenated Organic[3] start->haz_id ppe Don Required PPE: - Goggles - Lab Coat - Nitrile Gloves haz_id->ppe segregate Segregate Waste Streams ppe->segregate container Select & Label Container: 'Halogenated Organic Waste' storage Store in Satellite Accumulation Area: - Closed Container - Secondary Containment - Ventilated & Cool container->storage collect_liquid Collect Liquid Waste: (Solutions, Rinsate) segregate->collect_liquid collect_solid Collect Solid Waste: (Contaminated Debris) segregate->collect_solid collect_liquid->container collect_solid->container pickup Arrange EHS Pickup storage->pickup disposal Transport to Licensed Hazardous Waste Facility (Incineration) pickup->disposal

Sources

Handling

Personal protective equipment for handling 1,1-Bis(bromomethyl)-3-methylcyclobutane

Operational Guide: Safe Handling and Disposal of 1,1-Bis(bromomethyl)-3-methylcyclobutane As a bifunctional alkylating agent, 1,1-Bis(bromomethyl)-3-methylcyclobutane (CAS 1934676-04-6) is a highly valuable building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1,1-Bis(bromomethyl)-3-methylcyclobutane

As a bifunctional alkylating agent, 1,1-Bis(bromomethyl)-3-methylcyclobutane (CAS 1934676-04-6) is a highly valuable building block in drug discovery and materials science. However, the presence of two electrophilic bromomethyl groups renders it highly reactive. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides field-proven, mechanistic insights into the personal protective equipment (PPE), handling methodologies, and waste logistics required to manage this compound safely and effectively.

Section 1: Mechanistic Hazard Profile

Understanding the chemical behavior of an alkyl bromide is the first step in operational risk mitigation. According to , the compound is classified under GHS as causing Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H336)[1].

The Causality of Toxicity: The carbon-bromine bonds in this molecule are highly polarized, making the adjacent carbon atoms potent electrophiles. Upon contact with skin or mucous membranes, these electrophilic centers rapidly alkylate nucleophilic residues (such as thiol and amine groups) on cellular proteins and DNA. This covalent modification triggers immediate inflammatory cascades, manifesting as severe irritation, while vapor inhalation can lead to central nervous system (CNS) depression and dizziness.

ToxicityMechanism A 1,1-Bis(bromomethyl)- 3-methylcyclobutane B Electrophilic Bromomethyl Groups (Leaving Groups) A->B features C Biological Nucleophiles (Proteins, DNA, Enzymes) B->C reacts with D Covalent Alkylation (Cellular Damage) C->D leads to E Skin/Eye Irritation (H315/H319) & CNS Toxicity (H336) D->E manifests as

Mechanism of toxicity for alkyl bromides via electrophilic alkylation of biological nucleophiles.

Table 1: Quantitative Hazard & Physico-Chemical Data

Property / HazardValue / ClassificationMechanistic Impact
CAS Number 1934676-04-6Unique chemical identifier for procurement and safety tracking.
Skin Irritation Category 2 (H315)Electrophilic bromomethyl groups covalently bond to dermal proteins.
Eye Irritation Category 2A (H319)Rapid alkylation of ocular mucous membranes causing severe inflammation.
Target Organ Toxicity STOT SE 3 (H336)Vapor inhalation leads to central nervous system depression.

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive liquid alkyl bromides. Alkyl halides are notorious for rapidly permeating standard thin nitrile gloves and degrading rubber seals.

Table 2: Advanced PPE Matrix

Protection ZoneRecommended EquipmentMaterial SpecificationCausality & Justification
Hands (Primary) Chemical-resistant laminateSilver Shield® or Butyl RubberAlkyl bromides rapidly permeate standard nitrile. Laminates block non-polar halogenated organics.
Hands (Secondary) Heavy-duty overgloves8-mil NitrileProvides mechanical dexterity and splash protection over the slippery laminate layer.
Body Flame-resistant lab coatNomex® coat, Polyurethane apronPrevents skin contact from accidental spills during large-scale transfers.
Respiratory Chemical Fume HoodMinimum 100 fpm face velocityCaptures volatile organic vapors, directly mitigating STOT SE 3 inhalation hazards.

Section 3: Operational Workflow & Transfer Protocol

A common point of critical failure in handling alkyl bromides is the degradation of transfer equipment. Alkyl bromides will rapidly swell and dissolve the rubber gaskets found on standard disposable syringe plungers, leading to catastrophic leaks, contamination, and sudden exposure[2].

Step-by-Step Transfer Methodology:

  • Environmental Isolation: Conduct all transfers within a certified chemical fume hood. Clear the workspace of any incompatible alkaline or strong oxidizing agents.

  • Equipment Selection: Strictly utilize all-polypropylene syringes (which lack rubber gaskets) or gas-tight glass syringes equipped with solid PTFE (Teflon) plungers[2].

  • Inert Atmosphere Purging: Purge the reaction vessel and the reagent bottle with dry Argon or Nitrogen. Alkyl bromides can slowly hydrolyze in the presence of atmospheric moisture to yield corrosive hydrobromic acid (HBr).

  • Aseptic Transfer: Puncture the septum using a standard stainless-steel needle (or PFA tubing for metal-free transfers) and withdraw the required volume slowly to prevent cavitation.

  • Decontamination: Immediately flush the syringe with a non-halogenated solvent (e.g., acetone or ethyl acetate) into a designated waste beaker before the residual alkyl bromide can degrade the syringe barrel.

Self-Validating System Check: Before drawing the full volume of the alkyl bromide, draw 1 mL of an inert solvent (like hexane) to verify the plunger seal holds a vacuum without sticking or swelling. If resistance increases, abort the transfer immediately and replace the syringe.

Section 4: Halogenated Waste Logistics and Disposal Plan

The disposal of 1,1-Bis(bromomethyl)-3-methylcyclobutane falls strictly under halogenated waste protocols. Halogenated solvents (containing F, Cl, Br, or I) require specialized, high-temperature chemical incineration to prevent the formation of toxic secondary emissions like dioxins or furans[3].

Cost and Compliance Causality: Mixing even a small amount of halogenated waste into a non-halogenated waste stream forces the entire container to be classified and billed as halogenated waste. This can cost up to three times more to dispose of and triggers stricter RCRA regulatory oversight[4][5].

WasteWorkflow Start Reaction Waste Containing Alkyl Bromide Decision Contains >1% Halogens? Start->Decision Halogenated Halogenated Waste Stream (Requires Incineration) Decision->Halogenated Yes (Bromine present) NonHalogenated Non-Halogenated Stream (Solvent Recycling/Fuel) Decision->NonHalogenated No Container Vapor-Tight Poly Carboy + Hazardous Waste Tag Halogenated->Container Segregate & Label

Operational decision tree for the segregation and disposal of halogenated solvent waste.

Step-by-Step Disposal Protocol:

  • Segregation: Designate a specific, clearly labeled 4-liter poly bottle or 5-gallon white plastic carboy exclusively for "Halogenated Solvent Waste"[4].

  • Vapor-Tight Containment: Ensure the container is kept closed with a vapor-tight, spill-proof lid at all times unless actively adding waste[6].

  • Labeling Compliance: Affix a Hazardous Waste Tag immediately upon the first drop of waste. Explicitly list "1,1-Bis(bromomethyl)-3-methylcyclobutane" and its approximate percentage. Do not use chemical formulas or abbreviations[4][6].

  • Incompatibility Check: Never mix this halogenated waste with heavy metals, cyanides, or acutely toxic "P-listed" wastes[4].

Self-Validating System Check: Inspect the secondary containment bin weekly. A properly sealed halogenated waste carboy should emit zero detectable solvent odor. If an odor is present, the vapor-tight seal has failed and the cap must be replaced immediately.

References

  • 1,1-bis(bromomethyl)
  • Halogenated Waste Tre
  • Halogenated Organic Liquids - Standard Operating Procedure - University of Illinois -
  • Halogenated Solvents in Labor
  • Waste Disposal for Medical Device Manufacturers - General Kinem
  • Lab syringes comp

Sources

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